molecular formula C92H150N22O25 B1591596 Alamethicin CAS No. 59588-86-2

Alamethicin

Cat. No.: B1591596
CAS No.: 59588-86-2
M. Wt: 1964.3 g/mol
InChI Key: LGHSQOCGTJHDIL-UTXLBGCNSA-N
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Description

A cyclic nonadecapeptide antibiotic that can act as an ionophore and is produced by strains of Trichoderma viride. (From Singleton and Sainsbury, Dictionary of Microbiology and Molecular Biology, 2d ed)

Properties

IUPAC Name

(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHSQOCGTJHDIL-UTXLBGCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H150N22O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1964.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59588-86-2, 27061-78-5
Record name Alamethicin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059588862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alamethicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Production of Alamethicin from Trichoderma viride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of Natural Peptides in Drug Discovery

In an era grappling with antimicrobial resistance, the scientific community is revisiting nature's extensive pharmacopeia. Among the most promising candidates are the peptaibols, a class of non-ribosomally synthesized peptides with potent antimicrobial and ionophoric properties. Alamethicin, a 20-amino acid peptaibol produced by the filamentous fungus Trichoderma viride, stands out for its well-characterized ability to form voltage-gated ion channels in lipid membranes.[1] This unique mechanism of action makes it a compelling subject for research into novel antibiotics and a valuable tool in biophysical studies of membrane transport.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the study and production of this compound. We will delve into the intricate biosynthetic machinery of Trichoderma viride, detail robust methodologies for its fermentation, and provide a systematic approach to the purification and analytical characterization of this compound. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.

The Producer Organism: Trichoderma viride

Trichoderma viride is a ubiquitous, saprophytic fungus found in diverse soil ecosystems. It is well-recognized for its role as a biocontrol agent against various plant pathogens, a capability attributed to its production of a wide array of secondary metabolites, including cell wall-degrading enzymes and antimicrobial peptides like this compound.[2] From a biotechnological perspective, T. viride is a robust organism amenable to industrial-scale fermentation, making it an ideal host for the production of valuable natural products.

The Biosynthesis of this compound: A Non-Ribosomal Assembly Line

This compound is not synthesized by the conventional ribosomal machinery that translates mRNA into protein. Instead, its production is orchestrated by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3] Understanding this pathway is crucial for any attempts to optimize its production, whether through fermentation or genetic engineering.

The NRPS responsible for this compound synthesis functions as a molecular assembly line, with each module responsible for the incorporation of a specific amino acid. The core catalytic domains within each module are:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

  • Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheine cofactor.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing peptide chain attached to the PCP domain of the preceding module and the amino acid on the current module's PCP domain.

The process is initiated with the acylation of the N-terminal amino acid and terminates with the release of the final peptide, often accompanied by cyclization, by a Thioesterase (TE) domain.

Alamethicin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_Inputs Inputs Module1 Module 1 A-domain (Selects & Activates AA1) PCP-domain (Binds AA1) Module2 Module 2 A-domain (Selects & Activates AA2) PCP-domain (Binds AA2) C-domain (Forms Peptide Bond) Module1:f2->Module2:f3 Peptide Chain Elongation ModuleN Module n A-domain (Selects & Activates AAn) PCP-domain (Binds AAn) C-domain (Forms Peptide Bond) Module2->ModuleN TE_domain { Thioesterase (TE) Domain | Releases this compound} ModuleN:f2->TE_domain:f0 This compound This compound Peptide TE_domain:f1->this compound AminoAcids Amino Acid Pool (incl. Aib) AminoAcids->Module1:f1 ATP ATP ATP->Module1:f1 Fermentation_Workflow cluster_Inoculum Inoculum Development cluster_Production Production Fermentation StrainRevival Strain Revival on PDA Plate SporeSuspension Spore Suspension Preparation StrainRevival->SporeSuspension SeedFlask Seed Flask Inoculation & Incubation SporeSuspension->SeedFlask Inoculation Inoculation of Production Fermenter SeedFlask->Inoculation FermenterPrep Fermenter Preparation & Sterilization FermenterPrep->Inoculation Fermentation Controlled Fermentation (5-7 days) Inoculation->Fermentation Harvesting Harvesting of Fermentation Broth Fermentation->Harvesting Downstream Processing Downstream Processing Harvesting->Downstream Processing

Caption: Workflow for the production of this compound via submerged fermentation of Trichoderma viride.

Downstream Processing: Extraction and Purification of this compound

The recovery and purification of this compound from the fermentation broth is a multi-step process designed to isolate the peptide from the fungal biomass, media components, and other secreted metabolites.

Protocol 4.1: this compound Extraction and Purification

  • Biomass Separation: Separate the fungal mycelium from the culture broth by centrifugation (5,000 x g for 20 minutes) or filtration. The majority of this compound is secreted into the broth, but extraction of the mycelium may also yield additional product.

  • Solvent Extraction of Supernatant:

    • Acidify the supernatant to pH 3.0 with concentrated HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Mycelial Extraction (Optional):

    • Homogenize the mycelial pellet in methanol.

    • Stir for 4-6 hours at room temperature.

    • Filter to remove cell debris and evaporate the methanol extract to dryness.

  • Crude Extract Resuspension: Resuspend the dried crude extracts from the supernatant and mycelium in a minimal volume of methanol.

  • Chromatographic Purification (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% (v/v) trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 40 minutes.

    • Detection: UV at 214 nm.

    • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC-MS. Pool the pure fractions and lyophilize to obtain this compound as a white powder.

Purification_Workflow FermentationBroth Fermentation Broth BiomassSeparation Biomass Separation (Centrifugation/Filtration) FermentationBroth->BiomassSeparation Supernatant Supernatant BiomassSeparation->Supernatant Mycelium Mycelium BiomassSeparation->Mycelium SolventExtraction Solvent Extraction (Ethyl Acetate) Supernatant->SolventExtraction MycelialExtraction Mycelial Extraction (Methanol) Mycelium->MycelialExtraction Evaporation1 Evaporation SolventExtraction->Evaporation1 Evaporation2 Evaporation MycelialExtraction->Evaporation2 CrudeExtract Crude this compound Extract Evaporation1->CrudeExtract Evaporation2->CrudeExtract HPLC Reverse-Phase HPLC Purification CrudeExtract->HPLC PureFractions Collection of Pure Fractions HPLC->PureFractions Lyophilization Lyophilization PureFractions->Lyophilization Purethis compound Pure this compound Powder Lyophilization->Purethis compound

Caption: A systematic workflow for the extraction and purification of this compound from Trichoderma viride fermentation broth.

Analytical Characterization of this compound

Accurate and robust analytical methods are essential for the quantification of this compound during fermentation and for the confirmation of its identity and purity after purification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose. [3][4]

Parameter Typical Conditions
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase (e.g., 150 x 2.1 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-2000

| Key Ions (this compound F50/5) | [M+H]+, [M+Na]+, [M+K]+ |

Table 2: Representative HPLC-MS Parameters for this compound Analysis

Future Perspectives: Genetic Engineering for Enhanced Production

While optimization of fermentation conditions can significantly improve this compound yields, metabolic engineering of T. viride offers the potential for even greater enhancements. The CRISPR-Cas9 system has been successfully applied for genome editing in Trichoderma species, opening up new avenues for targeted genetic modifications. [5] Potential strategies include:

  • Overexpression of the NRPS gene cluster: Increasing the copy number or using a stronger promoter to drive the expression of the this compound synthetase genes.

  • Enhancing precursor supply: Upregulating the biosynthesis of precursor amino acids, particularly the non-proteinogenic 2-aminoisobutyric acid (Aib).

  • Knockout of competing pathways: Deleting genes involved in the synthesis of other secondary metabolites that compete for the same precursors.

Conclusion

This compound remains a molecule of significant scientific interest due to its unique biological activity and potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for the reproducible production, purification, and characterization of this compound from Trichoderma viride. As our understanding of the genetics and physiology of Trichoderma deepens, the integration of metabolic engineering strategies will undoubtedly unlock new possibilities for the efficient and sustainable production of this valuable peptaibol.

References

  • STANDARD OPERATING PROCEDURE FOR ANALYSIS OF Trichoderma viride & Trichoderma harzianum. (n.d.). Retrieved from [Link]

  • Optimizing of Trichoderma viride Cultivation in Submerged State Fermentation. (2009). Science Publications. Retrieved from [Link]

  • Brewer, D., Mason, F. G., & Taylor, A. (1987). The production of alamethicins by Trichoderma spp. Canadian Journal of Microbiology, 33(7), 619–625. [Link]

  • Isolation, preservation and revival of Trichoderma Viride in culture media. (2017). Journal of Entomology and Zoology Studies. Retrieved from [Link]

  • Preparation method of trichoderma. (2012). Google Patents.
  • Trichoderma Production and Encapsulation Methods for Agricultural Applications. (2024). MDPI. Retrieved from [Link]

  • Fermentation of Trichoderma for biological control using local inputs in Costa Rica. (n.d.). Retrieved from [Link]

  • Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide. (2022). PMC. Retrieved from [Link]

  • Optimizing of Trichoderma viride Cultivation in Submerged State Fermentation. (n.d.). Retrieved from [Link]

  • Method for producing green trichoderma viride through liquid/solid double-phase fermentation. (2013). Google Patents.
  • Mass spectrometric investigation of this compound. (2010). ResearchGate. Retrieved from [Link]

  • Peptaibol production in phylogenetically defined Trichoderma strains. (n.d.). ResearchGate. Retrieved from [Link]

  • A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. (2024). Dove Medical Press. Retrieved from [Link]

  • Method for producing chlamydospores by liquid submerged fermentation of Trichoderma. (2008). Google Patents.
  • Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. (2021). PubMed. Retrieved from [Link]

  • Changes in Peptaibol Production of Trichoderma Species during In Vitro Antagonistic Interactions with Fungal Plant Pathogens. (2020). MDPI. Retrieved from [Link]

  • Mass Multiplication and Shelf life of Liquid Fermented final Product of Trichoderma viride in Different Formulations. (n.d.). Retrieved from [Link]

  • Providing a toolbox for genomic engineering of Trichoderma aggressivum. (2023). PubMed. Retrieved from [Link]

  • Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]

  • Monitoring the productivity of Trichoderma viride strain in submerged cultivation. (2021). Agricultural Science and Technology. Retrieved from [Link]

  • Genome-Guided Metabolomic Profiling of Peptaibol-Producing Trichoderma. (2023). MDPI. Retrieved from [Link]

  • Communication: this compound can capture lipid-like molecules in the membrane. (2017). PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Alamethicin Channel Formation in Planar Lipid Membranes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Pore-Former for Model Membrane Studies

Alamethicin, a 20-residue peptide antibiotic isolated from the fungus Trichoderma viride, has become a cornerstone for the study of ion channels and membrane biophysics.[1][2] Its ability to form voltage-gated ion channels in lipid bilayers provides an exemplary model system for investigating the fundamental principles of membrane permeabilization, protein-lipid interactions, and the mechanisms of action for a broad class of antimicrobial peptides.[2] This application note provides a comprehensive guide to the principles and protocols for inducing and characterizing this compound channels in planar lipid membranes (PLMs), a powerful technique for single-molecule analysis.[3]

The utility of this compound lies in its well-defined, multi-level conductance states, which are a direct consequence of the number of peptide monomers assembling to form a pore.[4] This behavior is best described by the "barrel-stave" model, where individual this compound helices (the staves) aggregate within the membrane to form a central, water-filled pore (the barrel).[1][5][6][7] The formation and stability of these channels are critically dependent on several factors, including the applied transmembrane voltage, the concentration of this compound, and the composition of the lipid bilayer.[8][9] Understanding and controlling these parameters are paramount for reproducible and insightful experimentation.

This guide will delve into the mechanistic underpinnings of this compound channel formation, provide detailed, field-proven protocols for their reconstitution in PLMs, and offer insights into the analysis of the resulting single-channel electrical recordings.

The Mechanism of this compound Channel Formation: A Voltage-Driven Self-Assembly Process

The formation of a conductive this compound pore is a multi-step, dynamic process driven by the interplay between the peptide, the lipid bilayer, and an applied electric field. The amphipathic nature of the this compound α-helix is central to this mechanism.[1][10]

  • Surface Adsorption (S-State): At low concentrations and in the absence of a significant transmembrane voltage, this compound monomers adsorb onto the surface of the lipid bilayer with their helical axis parallel to the membrane plane.[1][11] In this "inactive surface (S) state," the peptide does not form a conductive pore.[11]

  • Voltage-Induced Insertion (I-State): The application of a sufficiently high, cis-positive voltage induces a conformational change and insertion of the this compound monomers into the hydrophobic core of the bilayer.[12][9] This transition to the "inserted (I) state" aligns the peptide's helical axis perpendicular to the membrane surface.[1]

  • Aggregation and Pore Formation: Once inserted, individual this compound monomers diffuse laterally within the membrane and aggregate.[8] This self-assembly process, driven by favorable intermolecular interactions, results in the formation of a "barrel-stave" pore. The hydrophilic faces of the amphipathic helices line the central lumen of the pore, creating a water-filled channel, while the hydrophobic faces interact with the acyl chains of the surrounding lipids.[1][5][6]

  • Multi-level Conductance: A key characteristic of this compound channels is their multiple, discrete conductance levels.[12][4][13] These levels correspond to pores formed by a varying number of this compound monomers.[1][12] The transition between these levels represents the dynamic addition or removal of a single monomer "stave" from the barrel assembly.[6][13] The number of monomers per channel can range from as few as three to more than eleven, depending on factors like lipid composition.[1][13]

The following diagram illustrates the voltage-dependent mechanism of this compound channel formation.

Alamethicin_Channel_Formation cluster_aqueous Aqueous Phase (cis) cluster_membrane Lipid Bilayer cluster_surface Surface State (S) cluster_inserted Inserted State (I) cluster_pore Pore Formation A This compound Monomers S_State Adsorbed Monomers (Parallel to membrane) A->S_State Adsorption I_State Inserted Monomers (Perpendicular to membrane) S_State->I_State Voltage Application (> Threshold) Pore Aggregated Monomers (Barrel-Stave Pore) I_State->Pore Lateral Diffusion & Aggregation Pore->I_State Disassembly

Caption: Voltage-dependent mechanism of this compound channel formation.

Experimental Protocol: Reconstitution and Recording of this compound Channels

This protocol details the formation of a planar lipid bilayer and the subsequent incorporation and recording of this compound channels. The "painting" method for bilayer formation is described here, as it is a robust and widely used technique.[3]

Materials and Reagents
ComponentSpecificationsTypical Supplier
Lipids 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Avanti Polar Lipids
Solvent n-decaneSigma-Aldrich
Electrolyte 1 M KCl, buffered with 10 mM HEPES, pH 7.4Sigma-Aldrich
This compound Stock solution in ethanol (e.g., 1 mg/mL)Sigma-Aldrich
Bilayer Chamber Teflon or Delrin cup and chamber with a small aperture (100-250 µm)Warner Instruments
Electrodes Ag/AgCl electrodesWarner Instruments
Amplifier Bilayer clamp amplifier (e.g., Axopatch 200B)Molecular Devices
Data Acquisition A/D converter and software (e.g., Digidata, pCLAMP)Molecular Devices
Faraday Cage To shield from electrical noiseWarner Instruments
Vibration Isolation Anti-vibration tableNewport, TMC
Step-by-Step Methodology
Part 1: Planar Lipid Bilayer (PLB) Formation
  • Prepare the Lipid Solution: Dissolve the chosen lipid (e.g., DPhPC) in n-decane to a final concentration of 10-25 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Assemble the Bilayer Chamber: Clean the Teflon cup and chamber meticulously with ethanol and deionized water. Dry completely. Place the cup into the chamber, creating two separate compartments (cis and trans) connected only by the small aperture in the cup wall.

  • Fill the Chamber: Add the electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4) to both the cis (cup) and trans (chamber) compartments until the solution level is above the aperture.

  • Place Electrodes: Insert one Ag/AgCl electrode into the cis compartment and the other into the trans compartment. The cis electrode is typically connected to the headstage of the amplifier (the command electrode), and the trans electrode is connected to ground.

  • "Paint" the Bilayer: Using a fine-tipped paintbrush or a glass rod, apply a small amount of the lipid-decane solution over the aperture. The goal is to create a thick film of the solution covering the hole.

  • Monitor Bilayer Formation: Apply a small, constant voltage (e.g., 20-50 mV) across the membrane and monitor the capacitance. As the solvent diffuses out of the film and into the surrounding torus, the lipid film will thin down to a bilayer. This process is marked by a characteristic increase in capacitance and a decrease in current until a stable, high-resistance seal (>10 GΩ) is formed. The resulting bilayer is an almost perfect electrical insulator.[3]

Part 2: this compound Incorporation and Single-Channel Recording
  • Prepare this compound Dilution: Immediately before use, dilute the this compound stock solution in ethanol to a working concentration (e.g., 1-10 µg/mL).

  • Add this compound: Introduce a small volume (e.g., 1-5 µL) of the diluted this compound solution to the cis compartment. Gently stir the solution to facilitate the diffusion of the peptide to the bilayer surface.

  • Apply Voltage and Record: Set the holding potential of the amplifier to a positive voltage (e.g., +100 to +150 mV).[4] Begin recording the current. Initially, the current should be near zero. As this compound monomers insert and form channels, you will observe discrete, step-like increases in the current.[14] These steps represent the opening and closing of individual channels and the transitions between different conductance states.

  • Data Acquisition: Record the current at a sampling rate of at least 10 kHz and filter the signal with a low-pass filter (e.g., 2-5 kHz) to reduce noise.[3]

The following diagram outlines the experimental workflow for this compound channel recording in a planar lipid bilayer setup.

BLM_Workflow cluster_setup System Preparation cluster_bilayer Bilayer Formation cluster_recording Channel Recording cluster_analysis Data Analysis A Assemble and Fill Bilayer Chamber D Paint Lipid Solution over Aperture A->D B Prepare Lipid-Decane Solution (10-25 mg/mL) B->D C Prepare this compound Working Solution (1-10 µg/mL) G Add this compound to 'cis' Chamber C->G E Monitor Capacitance for Bilayer Thinning D->E F Achieve High Resistance Seal (>10 GΩ) E->F F->G H Apply Positive Voltage (+100 to +150 mV) G->H I Record Step-wise Current Increases H->I J Generate All-Points Histogram I->J K Determine Conductance Levels J->K L Analyze Channel Kinetics (Open/Close Times) K->L

Caption: Experimental workflow for this compound channel recording.

Data Analysis and Expected Results

The raw data from a successful experiment will show a current trace with distinct, step-like fluctuations. Each step corresponds to a change in the total conductance of the membrane due to the opening, closing, or resizing of this compound pores.

All-Points Histogram

A powerful way to visualize the different conductance states is to create an all-points histogram of the current trace.[4] This histogram will show a series of peaks, with each peak corresponding to a specific conductance level of the this compound channel. The first peak (at or near zero current) represents the baseline where all channels are closed. Subsequent peaks correspond to the different open states of the channel (Level 1, Level 2, etc.).

Determining Single-Channel Conductance

The conductance (γ) of each level can be calculated using Ohm's law:

γ = I / V

where I is the current of a given peak in the histogram and V is the applied voltage.

Typical Quantitative Data

The following table summarizes typical experimental parameters and expected results for this compound channel formation in DPhPC or DOPC membranes.

ParameterTypical Value / RangeRationale / Notes
Lipid Concentration 10-25 mg/mL in n-decaneHigher concentrations can facilitate faster bilayer formation.
Electrolyte 1 M KCl, 10 mM HEPES, pH 7.4High salt concentration increases the single-channel current, making it easier to resolve.
This compound Concentration 0.1 - 1.0 µg/mL in the cis chamberThe final concentration should be titrated to achieve a manageable number of channel events.
Applied Voltage +80 to +200 mVChannel formation is exponentially dependent on voltage. Higher voltages increase the probability of channel opening.[12][9]
Expected Conductance (Level 1) ~0.8 nS in 1 M KClThis can vary with lipid composition and other factors.
Number of Monomers per Pore 5-11Varies with lipid type; for example, DPhPC tends to have pores with more monomers than DOPC.[1]

Troubleshooting and Field-Proven Insights

  • Bilayer Instability: Unstable bilayers are a common issue.[15] Ensure the aperture is clean and the lipid solution is fresh. Overly aggressive stirring can also rupture the membrane.

  • No Channel Activity: If no channels are observed, try increasing the this compound concentration or the applied voltage. Ensure the this compound stock has not degraded. The fluidity of the membrane, influenced by lipid choice, also affects channel formation kinetics.[8]

  • Excessive Channel Activity: If the current trace is too noisy with overlapping events, reduce the this compound concentration in the cis chamber. It is often better to start with a very low concentration and titrate upwards.

  • Voltage-Induced Inactivation: At very high or prolonged voltages, this compound channels can exhibit inactivation.[9] This is thought to be due to the translocation of this compound peptides to the trans side of the membrane, leading to channel breakup.[9] Be mindful of this phenomenon when designing voltage protocols.

  • Asymmetric I-V Curves: When this compound is added to only one side of the membrane, the resulting current-voltage (I-V) relationship is often asymmetric.[16] This is an inherent property of the channel, though it can be complicated by the slow leakage of this compound to the trans side.[16]

Conclusion

The this compound-planar lipid membrane system offers a robust and highly informative platform for studying the biophysics of ion channels. Its well-characterized, voltage-dependent behavior and multi-level conductance states provide a rich dataset for analysis. By carefully controlling the experimental parameters outlined in this guide, researchers can reliably reconstitute these channels and gain fundamental insights into membrane protein function. This model system not only serves as an excellent tool for basic research but also provides a platform for screening compounds that may modulate pore-forming activity, with direct relevance to the development of novel antimicrobial agents and other therapeutics.

References
  • Direct visualization of the this compound pore formed in a planar phospholipid matrix. (2012). Proceedings of the National Academy of Sciences. [Link]

  • Interactions of the channel forming peptide this compound with artificial and natural membranes. (n.d.). Indian Academy of Sciences. [Link]

  • The mechanism of channel formation by this compound as viewed by molecular dynamics simulations. (n.d.). PubMed. [Link]

  • Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. (2014). Niels Bohr Institutet. [Link]

  • 2.2 Voltage-gating kinetics. (2016). YouTube. [Link]

  • Kinetics and stability of this compound conducting channels in lipid bilayers. (n.d.). PubMed. [Link]

  • Intrinsic rectification of ion flux in this compound channels: studies with an this compound dimer. (n.d.). PubMed. [Link]

  • Antimicrobial peptide this compound insertion into lipid bilayer: a QCM-D exploration. (n.d.). Semantic Scholar. [Link]

  • Charge distribution and imperfect amphipathicity affect pore formation by antimicrobial peptides. (2012). CORE. [Link]

  • This compound channel inactivation caused by voltage-driven flux of this compound. (n.d.). PubMed. [Link]

  • Pore formation in lipid membranes by this compound. (n.d.). PubMed. [Link]

  • Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. (n.d.). PMC - NIH. [Link]

  • Single this compound channels a, Recordings of single this compound channel... (n.d.). ResearchGate. [Link]

  • The barrel-stave model as applied to this compound and its analogs reevaluated. (n.d.). PubMed. [Link]

  • Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond. (n.d.). PMC. [Link]

  • Interaction of this compound with Ether-Linked Phospholipid Bilayers: Oriented Circular Dichroism, 31P Solid-State NMR, and Differential Scanning Calorimetry Studies. (n.d.). NIH. [Link]

  • Barrel-stave model for this compound and toroidal model for magainin pores... (n.d.). ResearchGate. [Link]

  • Enhanced long-term stability for single ion channel recordings using suspended poly(lipid) bilayers. (2009). PubMed. [Link]

  • the design and use of a planar lipid bilayer workstation. (n.d.). Warner Instruments. [Link]

  • This compound-induced current-voltage curve asymmetry in lipid bilayers. (n.d.). PMC - NIH. [Link]

  • Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. (n.d.). ResearchGate. [Link]

  • Membrane structure of voltage-gated channel forming peptides by site-directed spin-labeling. (1996). PubMed. [Link]

  • This compound incorporation in lipid bilayers: a thermodynamic study. (n.d.). Biochemistry. [Link]

  • Bilayers. (n.d.). University of Maryland, Baltimore. [Link]

  • Lipid rafts reconstituted in model membranes. (n.d.). PMC - NIH. [Link]

  • Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores. (2026). Oreate AI. [Link]

  • A voltage-gated ion channel model inferred from the crystal structure of this compound at 1.5-A resolution. (n.d.). PubMed. [Link]

  • Single-molecule study of full-length NaChBac by planar lipid bilayer recording. (2017). PLOS One. [Link]

  • Membrane Pores Induced by Magainin. (n.d.). ACS Publications. [Link]

  • Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms. (2024). MDPI. [Link]

  • Thermodynamic analysis of incorporation and aggregation in a membrane: application to the pore-forming peptide this compound. (n.d.). PubMed. [Link]

  • Peptides derived from high voltage-gated calcium channel β subunit reduce blood pressure in rats. (n.d.). PMC - NIH. [Link]

Sources

Alamethicin for Single-Channel Recording in Patch Clamp Electrophysiology: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing the peptide antibiotic alamethicin in patch clamp experiments. This compound serves as an exemplary model for studying the biophysical properties of voltage-gated ion channels. Its ability to form pores with multiple, discrete conductance levels makes it an invaluable tool for validating electrophysiology setups, training new researchers, and investigating the fundamental principles of membrane protein function. We will delve into the molecular mechanism of this compound, provide step-by-step protocols for its application in single-channel recording from artificial lipid bilayers, and offer expert insights into data analysis and troubleshooting.

Section 1: The Scientific Foundation - Understanding this compound's Mechanism

This compound is a 20-amino acid peptide produced by the fungus Trichoderma viride.[1] Its structure is rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which constrains the peptide into a rigid α-helical conformation.[1][2] This inherent structure is central to its function as a channel-forming agent.

The "Barrel-Stave" Model of Pore Formation

The formation of a conductive pore by this compound is a multi-step, self-assembly process that is critically dependent on the transmembrane voltage.[3][4]

  • Adsorption: this compound monomers first adsorb to the surface of the lipid bilayer.

  • Voltage-Dependent Insertion: Upon the application of a sufficiently positive transmembrane potential, the electric field acts on the large dipole moment of the α-helical peptide. This force drives the insertion of the N-termini of several this compound monomers into the hydrophobic core of the membrane.[5][6]

  • Aggregation and Pore Formation: Once inserted, the monomers aggregate into a ring-like structure, forming a hydrophilic pore through the center. This structure is often described by the "barrel-stave" model, where each peptide monomer acts as a stave in a barrel.[1][7] The aggregation process is cooperative and results in a channel that allows ions to flow across the membrane.[8][9]

Multiple Conductance States: A Defining Feature

A hallmark of the this compound channel is its exhibition of multiple, discrete conductance levels.[5][10] These distinct levels are not due to sub-conductance states of a fixed pore but rather represent changes in the size of the pore itself. Each level corresponds to a different number of monomers comprising the aggregate.[5] The lowest conducting state, often termed "level 0" or "level 1," is typically formed by a smaller number of monomers (e.g., a trimer or tetramer), with subsequent, larger conductance levels resulting from the recruitment of additional monomers into the aggregate.[5] This dynamic behavior provides a rich system for studying the principles of channel gating and assembly.

A This compound Monomers (In Solution) B Surface-Adsorbed Monomers A->B Partitioning C Inserted Monomer Aggregate (Pre-Pore State) B->C Voltage Application (>0 mV) D Conductive Pore ('Barrel-Stave' Structure) C->D Aggregation & Stabilization D->C Monomer Dissociation

Caption: Voltage-dependent mechanism of this compound channel formation.

Section 2: Experimental Design and Preparation

The success of an this compound single-channel recording experiment hinges on meticulous preparation. The primary objective is to create a pristine, electrically tight membrane patch (a "gigaseal") and then induce the incorporation of just a few this compound channels to allow for the clear resolution of their individual activity. These experiments are most commonly performed on artificial lipid bilayers, such as those formed from Giant Unilamellar Vesicles (GUVs), to eliminate interference from endogenous cellular channels.[11]

Reagents and Solutions

Reagent/ComponentRecommended SpecificationsPurpose
This compound From T. viride, high purityChannel-forming peptide
Ethanol or Methanol 200 proof, anhydrousSolvent for this compound stock solution
Potassium Chloride (KCl) >99% purityPrimary charge carrier
HEPES Biological buffer gradepH buffering
Magnesium Chloride (MgCl₂) Anhydrous, >98% purityDivalent cation, can affect membrane stability
Calcium Chloride (CaCl₂) Anhydrous, >97% purityDivalent cation, can affect membrane stability
Lipids (for GUVs) e.g., DPhPC, POPC, POPEForm the artificial bilayer
Ultrapure Water 18.2 MΩ·cmSolvent for all aqueous solutions

Protocol 2.1: Preparation of this compound Stock Solution

Causality: this compound is insoluble in water but readily dissolves in alcohols like ethanol or methanol.[1] A concentrated stock in a volatile solvent allows for easy dilution into the aqueous recording solution and minimizes the final solvent concentration, which could otherwise affect membrane integrity.

  • Weigh out 1-2 mg of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 200-proof ethanol to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly until the peptide is fully dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10 µL) in sterile tubes.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2.2: Preparation of Recording Solutions

Causality: Isotonic, buffered solutions are crucial for maintaining membrane stability and controlling the ionic conditions of the experiment. The pH should be tightly controlled as it can affect both lipid headgroups and the peptide itself.[12][13]

Symmetric 1 M KCl Recording Buffer (pH 7.2)

  • To ~800 mL of ultrapure water, add:

    • KCl to a final concentration of 1 M.

    • HEPES to a final concentration of 10 mM.

  • Adjust the pH to 7.2 using 1 M KOH.

  • Bring the final volume to 1 L with ultrapure water.

  • Filter the solution through a 0.2 µm filter to remove any particulate matter.

  • This solution will serve as both the internal (pipette) and external (bath) solution.

Section 3: Step-by-Step Experimental Protocol

This protocol assumes the use of a standard patch clamp rig and the formation of a lipid bilayer on the tip of the patch pipette (e.g., from a GUV).

cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 Prepare Recording Solutions P2 Pull & Fire-Polish Pipette (3-7 MΩ) P1->P2 P3 Prepare Pipette Solution (with this compound) P2->P3 E1 Form Bilayer & Gigaseal (>1 GΩ) P3->E1 E2 Set V_hold = 0 mV (Confirm Baseline) E1->E2 E3 Apply Positive Voltage (+60 to +120 mV) E2->E3 E4 Record Channel Activity E3->E4 A1 Generate I-V Curve E4->A1 A2 Create All-Points Histogram E4->A2 A3 Analyze Dwell Times E4->A3

Caption: Experimental workflow for this compound single-channel recording.

Step 1: Pipette Preparation

  • Pull borosilicate glass capillaries to produce pipettes with a resistance of 3-7 MΩ when filled with 1 M KCl solution.[12][14]

  • Fire-polish the pipette tip using a microforge. This smooths the tip, which is essential for forming a stable, high-resistance seal.

  • Prepare the final pipette solution: Thaw an aliquot of the this compound stock and dilute it into the 1 M KCl recording buffer. A good starting concentration is 1-5 µg/mL.[15] Vortex briefly.

  • Fill the pipette tip with the this compound-containing solution, ensuring no air bubbles are trapped.[16]

Step 2: Establishing a Gigaseal

  • Mount the filled pipette onto the headstage.

  • Apply positive pressure (~20-30 mbar) to the pipette interior to keep the tip clean as it enters the bath solution.

  • Approach a GUV or other bilayer formation system.

  • Once the pipette touches the membrane, release the positive pressure.

  • Apply gentle suction to draw the membrane into the pipette tip, which should rapidly increase the electrical resistance. The goal is to achieve a seal resistance >1 GΩ (a "gigaseal"). This electrically isolates the patch of membrane under the pipette tip.

Step 3: Inducing this compound Incorporation

  • Set the amplifier to voltage-clamp mode and hold the membrane potential (V_hold) at 0 mV. You should see a flat, quiet baseline current.

  • To induce channel formation, apply a constant positive holding potential to the pipette interior, typically between +60 mV and +120 mV.[15]

  • Channel insertions will appear as discrete, stepwise increases in the measured current. The process can take anywhere from seconds to several minutes, depending on the this compound concentration and applied voltage.

Step 4: Data Acquisition

  • Set the amplifier filter to a suitable cutoff frequency, typically 2-5 kHz for resolving this compound channel kinetics.

  • Set the data acquisition sampling rate to at least double your filter frequency (e.g., 10-20 kHz).

  • Record long stretches of data containing channel activity at various holding potentials to gather statistics for analysis.

Section 4: Data Interpretation and Analysis

The raw data from a successful experiment will show a current trace with distinct, stable levels corresponding to the closed state (zero current) and one or more open channel states.

Expected Results & Primary Analysis

  • Current-Voltage (I-V) Plot: By holding the voltage at different levels (e.g., from +40 mV to +120 mV in 20 mV steps) and measuring the average current at each conductance level, you can construct an I-V plot. The slope of the line for each level gives its conductance (G = I/V).

  • All-Points Histogram: A histogram of all the data points in a current trace will show distinct peaks.[10] One peak will be at 0 pA (the closed state), and subsequent peaks will correspond to the mean current of each open conductance level. This is the most reliable way to identify and quantify the different channel states.

Quantitative Data Summary

ParameterTypical Value RangeSignificance
This compound Pipette Conc. 0.5 - 10 µg/mLBalances incorporation speed vs. membrane stability.
Holding Potential +60 mV to +150 mVDriving force for voltage-dependent insertion.
Conductance Level 1 (in 1M KCl) ~0.7 - 1.0 nSRepresents the smallest stable pore.
Conductance Level 2 (in 1M KCl) ~1.5 - 1.8 nSPore formed by an additional monomer.
Conductance Level 3 (in 1M KCl) ~2.5 - 3.0 nSPore formed by two additional monomers.
(Note: Exact conductance values can vary with lipid composition, pH, and temperature.[5][13][17])

Section 5: Troubleshooting and Expert Insights

ProblemProbable Cause(s)Recommended Solution(s)
No channel activity after >5 min 1. This compound concentration is too low.2. Holding voltage is insufficient.3. This compound stock has degraded.1. Make a fresh pipette solution with a higher concentration (e.g., increase from 1 to 5 µg/mL).2. Increase the holding potential in steps (e.g., to +120 mV or +140 mV).3. Use a fresh aliquot of this compound stock from the freezer.
Seal becomes unstable or breaks after applying voltage 1. This compound concentration is too high, causing membrane disruption.2. Initial gigaseal was poor (<1 GΩ).3. Mechanical drift in the setup.[18]1. Lower the this compound concentration in the pipette.2. Discard the pipette and reform the seal. Ensure the pipette tip is well-polished.3. Check for vibrations and ensure the perfusion system is stable.[19]
Current is too large/noisy to resolve single channels 1. Too many channels incorporated simultaneously due to high peptide concentration.2. Poor electrical grounding or external noise source.1. Significantly reduce the this compound concentration.2. Troubleshoot the rig's grounding (Faraday cage, headstage, bath electrode).
Conductance levels are not stable (flickering) 1. This is an intrinsic property of this compound channels, reflecting monomer association/dissociation.2. Unstable recording conditions (pH, osmolarity).1. This is expected behavior and can be analyzed for channel kinetics.2. Ensure recording solutions are fresh and correctly prepared.[12]

Conclusion

This compound provides a robust, reproducible, and deeply informative system for single-channel electrophysiology. Its predictable voltage-dependent gating and characteristic multi-level conductance make it an ideal standard for testing the resolution and stability of a patch clamp setup. By mastering the protocols outlined in this guide, researchers can effectively leverage this compound not only as a control and training tool but also as a model system to probe the intricate biophysics of ion channel formation and function.

References

  • Interactions of the channel forming peptide this compound with artificial and natural membranes. (n.d.). Indian Academy of Sciences. [Link]

  • Tomioka, K., et al. (2003). Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond. Biophysical Journal. [Link]

  • Birk, A. V., et al. (2023). Collapsin Response Mediator Protein 2 (CRMP2) Modulates Induction of the Mitochondrial Permeability Transition Pore in a Knock-In Mouse Model of Alzheimer’s Disease. MDPI. [Link]

  • Hall, J. E., Vodyanoy, I., Balasubramanian, T. M., & Marshall, G. R. (1984). This compound. A rich model for channel behavior. Biophysical journal. [Link]

  • Patch clamp protocol. (n.d.). Scientifica. [Link]

  • Sondermann, M., George, M., Fertig, N., & Behrends, J. C. (2006). High-resolution electrophysiology on a chip: transient dynamics of this compound channel formation. Biochimica et biophysica acta. [Link]

  • Engelberth, J., et al. (2003). Ion Channel-Forming this compound Is a Potent Elicitor of Volatile Biosynthesis and Tendril Coiling. Cross Talk between Jasmonate and Salicylate Signaling in Lima Bean. Plant Physiology. [Link]

  • This compound. (n.d.). In Wikipedia. Retrieved January 27, 2026. [Link]

  • Archer, S. J., Ellena, J. F., & Cafiso, D. S. (1991). Dynamics and aggregation of the peptide ion channel this compound. Measurements using spin-labeled peptides. Biophysical journal. [Link]

  • Cafiso, D. S. (1994). This compound: a peptide model for voltage gating and protein-membrane interactions. Annual review of biophysics and biomolecular structure. [Link]

  • Conductance of this compound channel levels L0 and L1 in DOPS (solid...). (n.d.). ResearchGate. [Link]

  • How to prepare internal solution for patch clamp? (2016). ResearchGate. [Link]

  • Current measurements under voltage clamp and corresponding histogram of... (n.d.). ResearchGate. [Link]

  • Schwarz, G., Stankowski, S., & Rizzo, V. (1987). This compound incorporation in lipid bilayers: a thermodynamic study. Biochimica et biophysica acta. [Link]

  • Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]

  • One-Channel Cell-Attached Patch-Clamp Recording l Protocol Preview. (2022). YouTube. [Link]

  • Rostovtseva, T. K., et al. (2000). This compound channel conductance modified by lipid charge. Biophysical journal. [Link]

  • Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. (2014). Niels Bohr Institute. [Link]

  • Mysterious Patch issue. (2024). Reddit. [Link]

  • Maki, B. A., et al. (2014). One-channel cell-attached patch-clamp recording. Journal of visualized experiments. [Link]

  • This compound Channels as a Signal Transduction Element in an Immobilized Single Giant Unilamellar Vesicle. (2021). Sensors and Materials. [Link]

  • Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice. (n.d.). STAR Protocols. [Link]

  • He, K., et al. (2011). This compound aggregation in lipid membranes. Biochimica et biophysica acta. [Link]

  • Latorre, R., Miller, C. G., & Quay, S. (1981). Voltage-dependent conductance induced by this compound-phospholipid conjugates in lipid bilayers. Biophysical journal. [Link]

Sources

Application Note: Alamethicin as a Model System for Elucidating Lipid-Peptide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Understanding Lipid-Peptide Interactions

The intricate dance between peptides and lipid membranes is fundamental to a vast array of biological processes, from antimicrobial defense and cellular signaling to viral entry and drug delivery. A thorough comprehension of these interactions at a molecular level is paramount for the rational design of novel therapeutics and the development of advanced drug delivery systems. Alamethicin, a 20-amino acid peptide antibiotic, has emerged as a powerful and widely utilized model system for dissecting the complexities of how peptides interact with, insert into, and modify the structure and function of lipid bilayers[1]. Its ability to self-assemble and form voltage-gated ion channels provides a rich platform for biophysical investigation[1][2].

This comprehensive guide provides a detailed exploration of the theoretical underpinnings and practical applications of using this compound to study lipid-peptide interactions. We present a suite of detailed protocols for key biophysical techniques, offering not just procedural steps but also the scientific rationale behind experimental choices, ensuring a robust and insightful research workflow.

Theoretical Framework: The Mechanism of this compound Action

This compound is an amphipathic, α-helical peptide that exhibits a concentration-dependent and voltage-dependent interaction with lipid membranes[3][4]. Its mechanism of action is generally understood to proceed through a series of discrete steps, culminating in the formation of transmembrane pores.

1. Surface Adsorption (S-state): Initially, this compound monomers adsorb to the surface of the lipid bilayer. This interaction is governed by a combination of electrostatic and hydrophobic forces.

2. Insertion and Oligomerization (I-state): Upon reaching a critical concentration, and often facilitated by a transmembrane voltage, the this compound monomers insert into the hydrophobic core of the membrane[3]. These inserted monomers then aggregate to form oligomeric pre-pore structures.

3. Pore Formation (P-state): The oligomeric assemblies arrange themselves into a "barrel-stave" structure, where the hydrophobic surfaces of the this compound helices face the lipid acyl chains, and the hydrophilic faces line a central aqueous pore[3]. The size of the pore, and consequently its conductance, is determined by the number of this compound monomers in the oligomer[5].

The following diagram illustrates the proposed mechanism of this compound pore formation:

Alamethicin_Mechanism cluster_0 Membrane Surface cluster_1 Lipid Bilayer Alamethicin_Monomers This compound Monomers in Solution Adsorbed_Monomers Surface-Adsorbed Monomers (S-state) Alamethicin_Monomers->Adsorbed_Monomers Adsorption Inserted_Monomers Inserted Monomers (I-state) Adsorbed_Monomers->Inserted_Monomers Insertion (Voltage-dependent) Oligomeric_Prepore Oligomeric Pre-pore Inserted_Monomers->Oligomeric_Prepore Oligomerization Pore_Complex Barrel-Stave Pore Complex (P-state) Oligomeric_Prepore->Pore_Complex Pore Formation

Caption: Mechanism of this compound Pore Formation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Lipid Vesicles

A critical prerequisite for reliable and reproducible biophysical assays is the correct preparation of reagents. This protocol details the preparation of a concentrated this compound stock solution and unilamellar lipid vesicles.

1.1. This compound Stock Solution Preparation

  • Rationale: this compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents. A concentrated stock in an appropriate solvent allows for accurate and convenient addition to aqueous buffer systems. Methanol or ethanol are commonly used solvents[6][7].

  • Materials:

    • This compound powder

    • Methanol or Ethanol (spectroscopic grade)

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder in a clean microcentrifuge tube.

    • Add the appropriate volume of methanol or ethanol to achieve a stock concentration of 1-10 mg/mL[7].

    • Vortex vigorously until the this compound is completely dissolved.

    • Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation[8]. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles[1].

1.2. Large Unilamellar Vesicle (LUV) Preparation by Extrusion

  • Rationale: The extrusion method produces a homogenous population of unilamellar vesicles with a defined size, which is crucial for quantitative studies of peptide-membrane interactions[9]. The choice of lipid composition allows for the investigation of how factors like headgroup charge and acyl chain saturation influence this compound activity.

  • Materials:

    • Desired lipids (e.g., DOPC, POPC, DPPC) in chloroform

    • Chloroform and Methanol (HPLC grade)

    • Round-bottom flask

    • Rotary evaporator or gentle stream of nitrogen gas

    • High-vacuum pump

    • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

    • Mini-extruder apparatus

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Heating block or water bath

  • Procedure:

    • In a clean round-bottom flask, add the desired amount of lipid(s) dissolved in chloroform.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipids[9].

    • The resulting milky suspension contains multilamellar vesicles (MLVs). Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity[10].

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Equilibrate the extruder and the lipid suspension to a temperature above the lipid phase transition temperature[9].

    • Load the lipid suspension into one of the syringes of the extruder.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times)[10]. The final vesicle suspension should appear translucent.

    • Store the prepared LUVs at 4°C and use within a few days for optimal results.

Protocol 2: Calcein Leakage Assay to Monitor Pore Formation
  • Rationale: This fluorescence-based assay provides a real-time measurement of membrane permeabilization. Calcein, a fluorescent dye, is encapsulated in the lipid vesicles at a self-quenching concentration. The addition of a pore-forming agent like this compound leads to the release of calcein into the external medium, resulting in dequenching and a measurable increase in fluorescence intensity[11][12].

  • Materials:

    • Calcein-encapsulated LUVs (prepared as in Protocol 1.2, with calcein included in the hydration buffer)

    • Sephadex G-50 or similar size-exclusion chromatography column

    • Fluorometer with a temperature-controlled cuvette holder

    • This compound stock solution (from Protocol 1.1)

    • Triton X-100 (10% v/v solution)

  • Procedure:

    • Preparation of Calcein-Loaded Vesicles: During the hydration step of LUV preparation (Protocol 1.2, step 4), use a buffer containing 50-100 mM calcein. After extrusion, separate the calcein-loaded vesicles from the unencapsulated dye using a size-exclusion column equilibrated with the same buffer without calcein.

    • Fluorescence Measurement: a. Dilute the calcein-loaded LUVs in the assay buffer to a final lipid concentration of 50-100 µM in a fluorescence cuvette. b. Place the cuvette in the fluorometer and allow the temperature to equilibrate. c. Set the excitation and emission wavelengths for calcein (typically ~495 nm and ~515 nm, respectively). d. Record the baseline fluorescence (F₀) for a few minutes. e. Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 1-10 µM) and continue recording the fluorescence signal (F) over time[11]. f. After the fluorescence signal has stabilized or reached a plateau, add a small volume of 10% Triton X-100 to a final concentration of 0.1% to lyse all vesicles and obtain the maximum fluorescence signal (F_max).

    • Data Analysis: Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

The following diagram outlines the workflow for the calcein leakage assay:

Calcein_Leakage_Assay Start Start: Calcein-Loaded Vesicles Baseline Record Baseline Fluorescence (F₀) Start->Baseline Add_this compound Add this compound Baseline->Add_this compound Record_Fluorescence Record Fluorescence Change (F) Add_this compound->Record_Fluorescence Add_Triton Add Triton X-100 Record_Fluorescence->Add_Triton Record_Max Record Maximum Fluorescence (F_max) Add_Triton->Record_Max Analysis Calculate % Leakage Record_Max->Analysis

Caption: Calcein Leakage Assay Workflow.

Protocol 3: Planar Lipid Bilayer (PLB) Electrophysiology for Single-Channel Recordings
  • Rationale: This powerful technique allows for the direct measurement of the electrical currents passing through individual ion channels, providing detailed information about their conductance, gating kinetics, and voltage dependence[2][13]. By reconstituting this compound into an artificial lipid bilayer, its channel-forming properties can be studied with high resolution.

  • Materials:

    • Planar lipid bilayer setup (including a Teflon cup with a small aperture, Ag/AgCl electrodes, a headstage, and an amplifier)

    • Lipid solution in n-decane (e.g., 25 mg/mL DPhPC or POPE/POPS mixture)

    • Electrolyte buffer (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

    • This compound stock solution (from Protocol 1.1)

    • Oscilloscope and data acquisition system

  • Procedure:

    • Bilayer Formation: a. Fill both chambers of the PLB setup with the electrolyte buffer. b. Using a fine brush or a glass rod, "paint" the lipid solution across the aperture in the Teflon cup to form a thin lipid film. c. Monitor the capacitance of the film. A stable bilayer is formed when the capacitance reaches a plateau value (typically 0.3-0.8 µF/cm²).

    • This compound Incorporation: a. Add a small aliquot of the this compound stock solution to the cis chamber (the chamber connected to the positive electrode) to a final concentration in the nanomolar range. b. Stir the cis chamber gently to facilitate the incorporation of this compound into the bilayer.

    • Single-Channel Recording: a. Apply a transmembrane potential (e.g., +100 mV) across the bilayer. b. Observe the current trace for the characteristic step-like increases in current, which correspond to the opening and closing of individual this compound channels. c. Record the single-channel currents at various applied voltages to determine the conductance and gating properties of the channels.

    • Data Analysis: a. Generate current-voltage (I-V) plots from the single-channel recordings to calculate the single-channel conductance. b. Analyze the open and closed dwell times to understand the gating kinetics of the this compound channels.

Quantitative Data Summary

ParameterTypical Value/RangeReference
This compound Stock Conc.1-10 mg/mL in Methanol/Ethanol[6][7]
LUV Diameter100 nm[9]
Calcein Leakage Assay
- Lipid Concentration50-100 µM[11]
- this compound Conc.1-10 µM[11]
PLB Electrophysiology
- Lipid in n-decane25 mg/mL[13]
- Electrolyte Buffer1 M KCl, 10 mM HEPES, pH 7.4[14]
- this compound Conc.1-10 nM[14]
- Applied Voltage+/- 100-200 mV[2]

Concluding Remarks

This compound stands as an exemplary tool for probing the fundamental principles of lipid-peptide interactions. The protocols detailed herein provide a robust framework for investigating the molecular mechanisms of peptide-induced membrane permeabilization and ion channel formation. By systematically varying experimental parameters such as lipid composition, peptide concentration, and transmembrane voltage, researchers can gain deep insights into the structure-function relationships that govern the activity of membrane-active peptides, thereby advancing the fields of biophysics, pharmacology, and drug development.

References

  • Investigating this compound Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. Available at: [Link]

  • Antimicrobial peptide this compound insertion into lipid bilayer: a QCM-D exploration. PubMed. Available at: [Link]

  • Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. Niels Bohr Institutet. Available at: [Link]

  • Interaction of this compound with Ether-Linked Phospholipid Bilayers: Oriented Circular Dichroism, 31P Solid-State NMR, and Differential Scanning Calorimetry Studies. National Institutes of Health. Available at: [Link]

  • Pore formation in lipid membranes by this compound. PubMed. Available at: [Link]

  • Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). Avanti Polar Lipids. Available at: [Link]

  • Melittin and this compound induce calcein leakage. ResearchGate. Available at: [Link]

  • This compound Channels as a Signal Transduction Element in an Immobilized Single Giant Unilamellar Vesicle. Sensors and Materials. Available at: [Link]

  • Modeling the Structure of Crystalline this compound and Its NMR Chemical Shift Tensors. National Institutes of Health. Available at: [Link]

  • Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy. ACS Applied Materials & Interfaces. Available at: [Link]

  • This compound adsorption to a planar lipid bilayer. PubMed - NIH. Available at: [Link]

  • Conformation of this compound in phospholipid vesicles: implications for insertion models. PubMed. Available at: [Link]

  • Fluorescence Techniques to Study Lipid Dynamics. PMC - PubMed Central - NIH. Available at: [Link]

  • Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. PMC - PubMed Central. Available at: [Link]

  • Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. National Institutes of Health. Available at: [Link]

  • This compound self-assembling in lipid membranes: concentration dependence from pulsed EPR of spin labels. RSC Publishing. Available at: [Link]

  • Modeling the Conductance of the Peptide this compound With and Without Ion Gradients. Available at: [Link]

  • Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. JoVE. Available at: [Link]

  • Membrane structure and conformational changes of the antibiotic heterodimeric peptide distinctin by solid-state NMR spectroscopy. PMC - PubMed Central. Available at: [Link]

  • Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI. Available at: [Link]

  • Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond. PMC. Available at: [Link]

  • Reconstitution of Functional Integrin αIIbβ3 and Its Activation in Plasma Membrane-Mimetic Lipid Environments. MDPI. Available at: [Link]

  • Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. ResearchGate. Available at: [Link]

  • (PDF) Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. ResearchGate. Available at: [Link]

  • Membranolytic Mechanism of Amphiphilic Antimicrobial β-Stranded [KL]n Peptides. MDPI. Available at: [Link]

  • How to make an NMR sample. Available at: [Link]

  • ProtocolsAntibioticStockSolutions. Barrick Lab. Available at: [Link]

  • Summary of Methods to Prepare Lipid Vesicles. Available at: [Link]

  • A single vesicle fluorescence-bleaching assay for multi-parameter analysis of proteoliposomes by total internal reflection fluorescence microscopy. bioRxiv. Available at: [Link]

  • Anionic liposome formulation for oral delivery of thuricin CD, a potential antimicrobial peptide therapeutic. UL Research Repository - University of Limerick. Available at: [Link]

  • Interactions of the channel forming peptide this compound with artificial and natural membranes. Indian Academy of Sciences. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • How to Prepare and Run a NMR Sample. YouTube. Available at: [Link]

  • Study of vesicle leakage induced by melittin. PubMed. Available at: [Link]

  • Changes in lipid mobility associated with this compound incorporation into membranes. PubMed. Available at: [Link]

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Application Note: Utilizing Alamethicin to Probe Membrane Fluidity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Nature of Cell Membranes and the Utility of Alamethicin

The cell membrane is a highly dynamic and fluid structure, a feature critical to its function in cellular signaling, transport, and integrity. This fluidity, largely determined by the lipid composition and temperature, allows for the lateral movement of lipids and embedded proteins. Understanding the fluidity of a given membrane is paramount in various fields, from fundamental cell biology to drug development, as it can be altered in disease states and by the action of pharmaceuticals.

This compound, a 20-amino acid peptide antibiotic produced by the fungus Trichoderma viride, has emerged as a powerful tool for investigating the biophysical properties of lipid bilayers, including membrane fluidity.[1][2] Its utility stems from its well-characterized mechanism of action: the voltage-dependent formation of ion channels.[3] this compound monomers preferentially insert into membranes in a fluid, liquid-crystalline state, and subsequently aggregate to form transmembrane pores, a process that is significantly hindered in more rigid, gel-phase membranes.[4][5] This differential interaction with membranes of varying fluidity provides a basis for its use as an experimental probe.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to leverage the properties of this compound to study membrane fluidity. We will delve into the underlying principles and provide detailed protocols for key experimental techniques.

This compound: Structure and Mechanism of Action

This compound is a peptaibol, characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which induces a strong helical conformation.[1] The peptide has an amphipathic α-helical structure, with a hydrophilic face and a hydrophobic face.[2] This amphipathicity is crucial for its interaction with the lipid bilayer.

The formation of an this compound pore is a multi-step process that is both concentration and voltage-dependent:

  • Adsorption: this compound monomers in solution first adsorb to the surface of the lipid bilayer.

  • Insertion: Monomers then insert into the hydrophobic core of the membrane. This step is highly dependent on the fluidity of the membrane; insertion is favored in the more disordered lipid environment of a fluid-phase membrane.[4] In gel-phase membranes, this compound tends to remain on the surface as aggregates.[4][5]

  • Aggregation: Once inserted, the monomers aggregate in a "barrel-stave" fashion, where several helices arrange in a ring to form a water-filled pore.[2][6] The number of monomers per channel can vary, leading to channels with different conductance levels.[3]

The transition from a surface-adsorbed state to a transmembrane pore-forming state is the key to this compound's utility in studying membrane fluidity.

Experimental Approaches to Studying Membrane Fluidity with this compound

The state-dependent interaction of this compound with lipid bilayers can be monitored using a variety of biophysical techniques. Here, we detail protocols for three powerful methods: Fluorescence Spectroscopy, Differential Scanning Calorimetry (DSC), and Electrophysiology.

Fluorescence Spectroscopy: Monitoring this compound Insertion

Fluorescence-based assays offer a sensitive and versatile method to infer membrane fluidity by monitoring the insertion of this compound. The principle lies in observing changes in the fluorescence of a probe—either intrinsic tryptophan fluorescence if a modified peptide is used, or a fluorescent lipid probe incorporated into the membrane.

This protocol utilizes a fluorescence quencher incorporated into the lipid vesicle to measure the degree of this compound insertion, which is correlated with membrane fluidity.

Materials:

  • This compound (solubilized in methanol or ethanol)[7]

  • Lipids of interest (e.g., DMPC for gel-phase at room temperature, POPC for fluid-phase)

  • Fluorescently labeled lipid (e.g., NBD-PE)

  • Lipid quencher (e.g., Dabsyl-PE)[8]

  • Buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Vesicle Preparation:

    • Prepare two sets of lipid mixtures in chloroform: one with the lipid of interest and a fluorescent probe (e.g., 1% NBD-PE), and another with the lipid of interest, the fluorescent probe, and a quencher (e.g., 1% NBD-PE, 5% Dabsyl-PE).

    • Dry the lipid mixtures under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid films with buffer to a final lipid concentration of 1 mg/mL.

    • Create large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane with a 100 nm pore size.

  • Fluorescence Measurement:

    • In a quartz cuvette, add the fluorescently labeled vesicles (without quencher) to the buffer and measure the baseline fluorescence (Excitation/Emission maxima for NBD are typically around 460/534 nm).

    • In a separate cuvette, add the vesicles containing both the fluorescent probe and the quencher to the buffer and measure the baseline quenched fluorescence.

    • To the quenched vesicle suspension, perform a titration by adding small aliquots of the this compound stock solution.

    • After each addition, allow the system to equilibrate for 2-5 minutes and record the fluorescence intensity.

  • Data Analysis:

    • The insertion of this compound into the bilayer will disrupt the lipid packing and can displace the quencher from the vicinity of the fluorophore, leading to an increase in fluorescence.

    • Plot the change in fluorescence intensity as a function of this compound concentration.

    • A greater increase in fluorescence at a given this compound concentration is indicative of a more fluid membrane, as it facilitates peptide insertion.

    • By comparing the fluorescence changes in membranes of different lipid compositions, their relative fluidities can be assessed.

Causality Behind Experimental Choices:

  • NBD-PE as the Fluorophore: This probe is widely used and its fluorescence is sensitive to the local environment.

  • Dabsyl-PE as the Quencher: This is a non-fluorescent quencher that effectively quenches NBD fluorescence through Förster Resonance Energy Transfer (FRET) when in close proximity.[8]

  • Titration Approach: This allows for the determination of the concentration-dependent effects of this compound and can reveal the threshold concentration for significant membrane interaction.

Self-Validating System:

  • The initial fluorescence of the quenched and unquenched vesicles serves as an internal control for the effectiveness of the quenching.

  • Comparing the results with well-characterized lipids (e.g., DMPC vs. POPC at room temperature) will validate that the assay is sensitive to differences in membrane phase.

Differential Scanning Calorimetry (DSC): Observing Perturbations in Lipid Phase Transitions

DSC is a powerful technique to study the phase behavior of lipid bilayers.[9] The main phase transition from the gel (Lβ) to the liquid-crystalline (Lα) phase is characterized by a specific temperature (Tm) and enthalpy (ΔH). This compound's interaction with the membrane perturbs this transition, and the nature of this perturbation provides insight into the membrane's initial state.

Materials:

  • This compound

  • Lipids of interest (e.g., DPPC, which has a well-defined Tm)

  • Buffer (e.g., HEPES or PBS)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a dry lipid film with buffer.

    • Prepare a series of samples with varying molar ratios of this compound to lipid (e.g., 1:100, 1:50, 1:25). This is typically done by co-dissolving the lipid and this compound in an organic solvent before drying and hydration.

    • A lipid-only sample serves as the control.

  • DSC Measurement:

    • Load the lipid or lipid-alamethicin suspension into the DSC sample cell and an equal volume of buffer into the reference cell.

    • Scan the samples over a temperature range that encompasses the lipid phase transition (e.g., for DPPC, scan from 20°C to 60°C) at a controlled scan rate (e.g., 1°C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak at the Tm of the lipid.

    • Analyze the changes in the main phase transition peak in the presence of this compound:

      • Fluid Membrane (T > Tm): If the experiment is conducted above the Tm, this compound will insert and may induce a slight broadening or shift in any minor transitions, but the main transition will already have occurred. The key is to compare to a gel-phase membrane.

      • Gel Membrane (T < Tm): this compound will broaden the phase transition peak and may lower the Tm. This is because the peptide disrupts the ordered packing of the gel-phase lipids, effectively "fluidizing" local domains.[10]

    • A more pronounced effect on the thermogram (greater broadening, larger shift in Tm) at a lower peptide concentration suggests a membrane that is more susceptible to this compound-induced fluidization.

Quantitative Data Summary:

SampleTm (°C)ΔH (kcal/mol)Peak Width at Half-Height (°C)
Lipid Onlye.g., 41.5e.g., 8.7e.g., 0.5
Lipid + this compound (1:100)LoweredReducedIncreased
Lipid + this compound (1:50)Further LoweredFurther ReducedFurther Increased

Causality Behind Experimental Choices:

  • DSC: This technique directly measures the heat changes associated with the lipid phase transition, providing thermodynamic data on the interaction.[9]

  • Varying Peptide:Lipid Ratios: This allows for the assessment of the concentration-dependent perturbation of the membrane by this compound.

Self-Validating System:

  • The lipid-only control provides the baseline thermogram for an unperturbed membrane.

  • The systematic changes observed with increasing this compound concentration demonstrate a dose-dependent effect.

Electrophysiology: Measuring Channel Formation in Planar Lipid Bilayers

Electrophysiology provides a direct measure of ion channel formation, a process that is highly favored in fluid membranes.[11] By using a planar lipid bilayer setup, the electrical activity of single or multiple this compound channels can be recorded.

Materials:

  • Planar lipid bilayer apparatus (with a cup and chamber separated by an aperture)

  • Ag/AgCl electrodes

  • Low-noise voltage-clamp amplifier

  • Lipid solution in n-decane (e.g., 20 mg/mL DPhPC)

  • This compound stock solution

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

Procedure:

  • Bilayer Formation:

    • Fill the chamber and cup with the electrolyte solution.

    • "Paint" the lipid solution across the aperture to form a thin lipid film, which will spontaneously thin to a bilayer.

    • Monitor the capacitance of the membrane to confirm bilayer formation (typically ~0.4-0.8 µF/cm²).

  • This compound Addition and Recording:

    • Add a small amount of this compound to the cis chamber (the chamber to which the voltage is applied).

    • Apply a transmembrane potential (e.g., +100 mV).

    • Record the ionic current flowing across the bilayer. The insertion of this compound and formation of channels will result in discrete, step-like increases in current.[3]

  • Data Analysis:

    • Compare the frequency and stability of channel formation in bilayers of different lipid compositions.

    • In a more fluid membrane (e.g., DPhPC), channel formation will be more frequent and the channels may be more stable compared to a more rigid membrane (e.g., a lipid in its gel phase).

    • The latency to the first channel opening after this compound addition can also be used as a measure of the ease of peptide insertion.

Causality Behind Experimental Choices:

  • Planar Lipid Bilayer: This system allows for precise control of the transmembrane voltage and the measurement of picoampere-level currents, enabling the resolution of single-channel events.

  • Voltage Clamp: This is essential for maintaining a constant driving force for ion flow and for observing the voltage-dependent nature of this compound channel formation.

Self-Validating System:

  • The absence of current steps before the addition of this compound confirms the integrity of the bilayer.

  • The characteristic multi-level conductance of this compound channels serves as a signature of their formation.[3]

Visualizing the Workflow

AlamethicinWorkflow cluster_prep Sample Preparation cluster_exp Experimental Techniques cluster_analysis Data Analysis & Interpretation This compound This compound Stock Fluorescence Fluorescence Spectroscopy This compound->Fluorescence DSC Differential Scanning Calorimetry This compound->DSC Electro Electrophysiology This compound->Electro Lipids Lipids of Interest Vesicles Lipid Vesicles (LUVs/MLVs) Lipids->Vesicles Bilayer Planar Lipid Bilayer Lipids->Bilayer Vesicles->Fluorescence Vesicles->DSC Bilayer->Electro F_Analysis Quenching Reversal Analysis Fluorescence->F_Analysis Measure D_Analysis Thermogram Perturbation Analysis DSC->D_Analysis Measure E_Analysis Channel Activity Analysis Electro->E_Analysis Measure Conclusion Relative Membrane Fluidity F_Analysis->Conclusion Infer D_Analysis->Conclusion Infer E_Analysis->Conclusion Infer

AlamethicinMechanism Start This compound in Solution Monomer_Surface Monomer_Surface Start->Monomer_Surface Adsorption Fluid_Membrane Fluid Phase Membrane Monomer_Inserted Monomer_Inserted Fluid_Membrane->Monomer_Inserted Favored Insertion Gel_Membrane Gel Phase Membrane Gel_Membrane->Monomer_Surface Insertion Inhibited Monomer_Surface->Fluid_Membrane Interaction Monomer_Surface->Gel_Membrane Interaction Pore Pore Monomer_Inserted->Pore Aggregation

Conclusion

This compound's well-defined mechanism of action and its sensitivity to the physical state of the lipid bilayer make it an invaluable tool for probing membrane fluidity. By employing the techniques outlined in this application note—fluorescence spectroscopy, differential scanning calorimetry, and electrophysiology—researchers can gain significant insights into the dynamic properties of their membrane systems of interest. The choice of technique will depend on the specific research question and available instrumentation, but all three provide robust and complementary approaches to characterizing membrane fluidity.

References

  • Ye, S., Nguyen, K. T., & Chen, Z. (2010). Interactions of this compound with model cell membranes investigated using sum frequency generation vibrational spectroscopy in real time in situ. The Journal of physical chemistry. B, 114(11), 3875–3883. [Link]

  • Yang, P., Wu, F., & Chen, Z. (2013). Dependence of this compound Membrane Orientation on the Solution Concentration. The journal of physical chemistry. C, Nanomaterials and interfaces, 117(34), 17535–17542. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Duclohier, H., & Schreiber, G. (1989). Interactions of the channel forming peptide this compound with artificial and natural membranes. Journal of Biosciences, 14(1), 1-10. [Link]

  • Fringeli, U. P., & Fringeli, M. (1979). Pore formation in lipid membranes by this compound. Proceedings of the National Academy of Sciences of the United States of America, 76(8), 3852–3856. [Link]

  • Leitgeb, B., Szekeres, A., Manczinger, L., Vágvölgyi, C., & Kredics, L. (2007). Direct visualization of the this compound pore formed in a planar phospholipid matrix. Proceedings of the National Academy of Sciences, 104(50), 19712-19717. [Link]

  • Ulrich, A. S., & Watts, A. (2016). Membrane Thinning and Thickening Induced by Membrane-Active Amphipathic Peptides. Frontiers in cell and developmental biology, 4, 65. [Link]

  • Sansom, M. S. (1991). The mechanism of channel formation by this compound as viewed by molecular dynamics simulations. Progress in biophysics and molecular biology, 55(3), 193-215. [Link]

  • Abbasi, F., Leitch, J., Su, Z., Szymański, G., & Lipkowski, J. (2018). Antimicrobial peptide this compound insertion into lipid bilayer: a QCM-D exploration. Langmuir : the ACS journal of surfaces and colloids, 34(43), 12819–12828. [Link]

  • Ye, S., Nguyen, K. T., & Chen, Z. (2010). Interactions of this compound with model cell membranes investigated using sum frequency generation vibrational spectroscopy in real time in situ. The Journal of physical chemistry. B, 114(11), 3875–3883. [Link]

  • Opsahl, L. R., & Webb, W. W. (1994). Transduction of membrane tension by the ion channel this compound. Biophysical journal, 66(1), 71–74. [Link]

  • Ye, S., Nguyen, K. T., & Chen, Z. (2010). Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. The Journal of physical chemistry. B, 114(11), 3875–3883. [Link]

  • Qian, S., Wang, W., Yang, L., & Huang, H. W. (2008). Structure of the this compound Pore Reconstructed by X-Ray Diffraction Analysis. Biophysical journal, 94(9), 3512–3522. [Link]

  • Heerklotz, H., & Seelig, J. (2006). Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles. Biophysical journal, 91(4), 1343–1353. [Link]

  • Kim, H. Y., Lee, K. S., & Cho, W. (2011). High-throughput fluorescence assay for membrane-protein interaction. Analytical biochemistry, 410(2), 227–234. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76958618, this compound. Retrieved from [Link].

  • Zhang, Y., et al. (2019). Using Fluorescence Quenching Titration to Determine the Orientation of a Model Transmembrane Protein in Mimic Membranes. International Journal of Molecular Sciences, 20(3), 517. [Link]

  • Eisenberg, M., Kleinberg, M. E., & Shlesinger, J. (1984). Intrinsic rectification of ion flux in this compound channels: studies with an this compound dimer. Annals of the New York Academy of Sciences, 435, 497–499. [Link]

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Troubleshooting & Optimization

Technical Support Center: Alamethicin Channel Conductance

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the properties of alamethicin channels. This compound, a channel-forming peptide from the fungus Trichoderma viride, is a widely used model system for studying the biophysical principles of ion channel formation, gating, and permeation.[1][2] A hallmark of this compound is its formation of multi-level conductance states, a phenomenon that, while offering a rich field of study, can present significant experimental challenges.

This document provides a comprehensive resource for troubleshooting the variability in this compound channel conductance, offering FAQs, in-depth troubleshooting guides, and validated experimental protocols to enhance the reliability and reproducibility of your findings.

Section 1: Frequently Asked Questions (FAQs) on this compound Channels

This section addresses foundational questions that are frequently encountered when beginning work with this compound.

Q1: What is this compound and why is it a valuable model for ion channel research?

This compound is a 20-amino acid peptide antibiotic.[3] Its structure is rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which rigidly constrains the peptide into a stable α-helical conformation.[2][4] This structural stability, combined with its ability to self-assemble into well-defined, voltage-gated pores in lipid bilayers, makes it an excellent and simplified model for investigating the complex mechanisms of biological ion channels.[5][6]

Q2: What are the distinct "conductance states" of an this compound channel?

Unlike many biological channels that exhibit a simple open-or-closed state, a single this compound channel can open to several discrete and stable conductance levels (e.g., Level 1, Level 2, Level 3, etc.).[7] These levels are not multiples of a fundamental unit. Instead, each state corresponds to a different-sized pore.[8] This multi-level behavior is a direct result of the dynamic nature of the channel's structure.

Q3: What is the "barrel-stave" model and how does it explain the different conductance states?

The prevailing theory for this compound channel formation is the "barrel-stave" model.[1][6] In this model, individual this compound helices (the "staves") insert into the lipid membrane and then aggregate to form a circular bundle, creating a central aqueous pore (the "barrel"). The variability in conductance arises from the number of monomers that make up the bundle; a channel composed of 4 monomers will have a smaller pore and lower conductance than a channel made of 6 monomers.[6] Transitions between conductance states occur when the bundle dynamically incorporates or releases one or more peptide monomers.[6][8]

Q4: How does voltage influence the formation and activity of this compound channels?

This compound channels are voltage-gated.[9] The application of a transmembrane potential (typically positive on the cis side, where the peptide is added) is the driving force for channel formation.[6] This voltage is believed to induce the insertion of the surface-adsorbed peptide monomers into the hydrophobic core of the bilayer, a prerequisite for their aggregation into a functional pore.[6][9] The probability of channel opening and the preference for higher conductance states are both strongly dependent on the magnitude of the applied voltage.

Section 2: Troubleshooting Guide for Experimental Variability

This section is structured to help you diagnose and resolve common issues encountered during single-channel recording experiments.

Problem 1: No Channel Activity or Very Low Insertion Rate

You have formed a stable bilayer and added this compound, but you observe no characteristic channel openings, even after applying voltage.

Potential Cause Scientific Rationale Troubleshooting Action
Insufficient Voltage This compound insertion is a voltage-dependent process. The energy barrier for moving the charged peptide into the hydrophobic membrane core must be overcome.[6]Gradually increase the applied voltage in increments of 10-20 mV. Start from ~+60 mV and go up to +200 mV. Document the voltage at which activity first appears.
Incorrect Peptide Concentration The concentration of this compound in the aqueous phase must be sufficient to allow for partitioning onto the membrane surface before insertion.Prepare fresh this compound stock in ethanol or methanol. Add small aliquots to the cis chamber to achieve a final concentration in the range of 1-10 µg/mL. Ensure adequate stirring for dispersion.
Inhibitory Lipid Composition Thick, rigid, or highly ordered membranes (e.g., long-chain saturated lipids in the gel phase) can present a high energetic penalty for peptide insertion.[10][11]Use lipids that form thinner, more fluid membranes, such as DPhPC (diphytanoylphosphatidylcholine).[12] Ensure the experiment is conducted above the phase transition temperature of your chosen lipid.
Peptide Inactivation/Degradation This compound, like any peptide, can degrade over time or adsorb to container surfaces.Always use a fresh dilution of this compound for each experiment. Store the stock solution at 2-8 °C as recommended.[3]
Problem 2: Unstable Recordings (High Noise, Erratic Baseline, Short-Lived Bilayers)

You observe channel-like events, but the baseline is noisy, or the bilayer breaks shortly after applying voltage.

Potential Cause Scientific Rationale Troubleshooting Action
Incomplete Solvent Removal Residual solvent (e.g., n-decane) in the bilayer can create instability and increase capacitive noise, making it difficult to resolve single-channel currents.After "painting" the membrane, allow sufficient time (15-30 minutes) for the solvent to thin and move into the Plateau-Gibbs border before adding the peptide. Monitor capacitance to ensure a stable, thin bilayer has formed.
Mechanical or Electrical Noise Single-channel currents are in the picoampere (pA) range and are highly susceptible to external interference.Ensure the setup is on an anti-vibration table and inside a Faraday cage. Check all electrical grounds. Use high-quality Ag/AgCl electrodes.
Suboptimal Electrolyte Solution Very low ionic strength can decrease channel stability.[10] Particulates or impurities in the buffer can destabilize the bilayer.Prepare electrolyte solutions with high-purity salts (e.g., KCl) at concentrations of 0.5 M to 3 M.[7] Filter all buffers through a 0.2 µm filter before use.[12]
Problem 3: Results are Dominated by Low Conductance States

You can reliably form channels, but they rarely transition beyond the first or second conductance level, even at high voltages.

Potential Cause Scientific Rationale Troubleshooting Action
Lipid Bilayer Composition The physical properties of the bilayer, particularly its intrinsic curvature strain, play a critical role in modulating the channel's preferred state. Lipids with a cylindrical shape (like DOPC) create less packing stress and tend to favor lower-order aggregates.[13]Use lipids with a cone shape, such as DOPE (dioleoylphosphatidylethanolamine), which have a higher intrinsic negative curvature. The packing stress in a planar bilayer composed of these lipids creates a favorable environment for the formation of larger, higher-conductance channel aggregates.[13][14]
Low Peptide-to-Lipid Ratio The equilibrium between different conductance states is dependent on the availability of monomeric peptides at the membrane surface. A low surface concentration may not be sufficient to drive the formation of larger aggregates.While keeping the aqueous concentration constant, try forming the bilayer from a lipid solution that already contains a small amount of this compound to pre-load the membrane.
Section 3: Core Experimental Protocols
Protocol 1: Black Lipid Membrane (BLM) Formation and this compound Incorporation

This protocol provides a reliable method for forming a solvent-containing bilayer suitable for this compound channel recording.

Materials:

  • Lipid: Diphytanoylphosphatidylcholine (DPhPC) in n-decane (20 mg/mL).

  • Electrolyte: 1 M KCl, 10 mM HEPES, pH 7.2 (filtered).

  • This compound Stock: 1 mg/mL in ethanol.

  • BLM setup with a ~100-150 µm aperture in a Teflon partition.[12]

  • Ag/AgCl electrodes.

  • Patch-clamp amplifier and data acquisition system.

Methodology:

  • Chamber Preparation: Fill both the cis and trans chambers of the BLM cup with the filtered electrolyte solution, ensuring the liquid level is above the aperture.

  • Electrode Placement: Insert the Ag/AgCl electrodes into each chamber. Test for electrical noise by applying a test pulse; the baseline should be flat.

  • Membrane Painting: Using a fine paintbrush or a glass rod, apply a small amount of the DPhPC/n-decane solution over the aperture.[15]

  • Bilayer Thinning: Monitor the membrane's capacitance using the amplifier. A stable bilayer is formed when the capacitance value increases and stabilizes (typically >50 pF for a 100 µm aperture), indicating the solvent has thinned out. This may take 5-20 minutes.

  • This compound Addition: Once the bilayer is stable, add 1-5 µL of the this compound stock solution to the cis chamber (the chamber connected to the command voltage). Stir gently for 30 seconds to ensure dispersion.

  • Channel Recording: Apply a constant holding potential (e.g., +100 mV) to the cis chamber. Channel insertion events should appear as step-like increases in current. Record data with a sampling rate of at least 50 kHz to capture fast transitions.[7]

Protocol 2: Analysis of Conductance States
  • Data Acquisition: Record long traces (several minutes) of channel activity at a fixed voltage.

  • Event Selection: Isolate segments of the recording that show clear channel "bursts" with multiple levels.

  • Histogram Generation: Create an all-points amplitude histogram from the selected data segment.[7] The histogram will show distinct peaks, with the first peak representing the closed (baseline) state and subsequent peaks corresponding to the different open conductance levels.

  • Peak Fitting: Fit each peak in the histogram with a Gaussian function to determine the mean current (I) for each level.

  • Conductance Calculation: Calculate the conductance (G) for each level using Ohm's law: G = I / V, where V is the applied voltage.

Section 4: Visualizing Key Concepts and Workflows
The Barrel-Stave Model of Channel Formation

The following diagram illustrates the voltage-dependent process of this compound monomers transitioning from a surface-bound state to an aggregated, transmembrane pore.

G cluster_0 Membrane Surface (V = 0) cluster_1 Transmembrane Insertion (V > 0) cluster_2 Pore Formation s1 This compound Monomers s2 Adsorbed on Bilayer Surface s1->s2 i1 Voltage-driven Insertion s2->i1 Apply Voltage i2 Monomers Span Bilayer i1->i2 p1 Aggregation of Monomers i2->p1 Lateral Diffusion p2 Formation of 'Barrel-Stave' Pore p1->p2

Caption: Voltage-dependent formation of an this compound channel.

Troubleshooting Workflow for this compound Experiments

This flowchart provides a logical path for diagnosing experimental issues.

start Start Experiment problem Problem Observed? start->problem no_activity No Channel Activity problem->no_activity Yes unstable_signal Unstable Signal / High Noise problem->unstable_signal low_states Only Low Conductance States problem->low_states success Experiment Successful: Analyze Data problem->success No sol_voltage ACTION: Increase Voltage no_activity->sol_voltage Cause: Insufficient driving force? sol_concentration ACTION: Check Peptide Concentration no_activity->sol_concentration Cause: Too few peptides? sol_lipid ACTION: Change Lipid Composition (e.g., add DOPE) no_activity->sol_lipid Cause: High insertion barrier? sol_noise ACTION: Check Grounding / Faraday Cage unstable_signal->sol_noise Cause: Electrical interference? sol_bilayer ACTION: Allow More Time for Thinning unstable_signal->sol_bilayer Cause: Solvent in bilayer? low_states->sol_lipid Cause: Low membrane stress?

Sources

Alamethicin Technical Support Center: Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for alamethicin. This document provides in-depth information, field-proven insights, and troubleshooting advice for researchers, scientists, and drug development professionals working with this unique channel-forming peptide. Our goal is to ensure the integrity and reproducibility of your experiments by promoting the proper handling, storage, and application of this compound.

Introduction to this compound

This compound is a 20-amino acid peptide antibiotic, classified as a peptaibol, isolated from the fungus Trichoderma viride.[1][2] Its structure is notable for a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which imparts a strong helical propensity.[3][4] In lipid bilayers, this compound monomers aggregate to form voltage-gated ion channels, making it an invaluable tool for studying membrane biophysics, ion channel assembly, and as an antimicrobial agent against Gram-positive bacteria.[3][5][6] However, its efficacy is critically dependent on its structural integrity, which can be compromised by improper storage and handling.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding this compound stability and storage.

Q1: How should I store lyophilized (solid) this compound?

For long-term storage, lyophilized this compound should be stored at -20°C . Several suppliers indicate that under these conditions, the product is stable for at least four years.[3] For shorter periods, storage at 2-8°C is also acceptable, provided the vial is kept tightly sealed, desiccated, and protected from light; stability under these conditions is cited for up to three years.

  • Causality Explained: The primary risks to solid-state this compound are moisture and light. Moisture can initiate hydrolysis of the peptide bonds, while light can catalyze photo-oxidation of susceptible amino acid residues. Storing it cold and dry minimizes the molecular motion and chemical potential for these degradation reactions to occur.

Q2: What is the best solvent for preparing a stock solution?

This compound is insoluble in water but readily soluble in several organic solvents.[2] The choice of solvent depends on the desired concentration and experimental compatibility.

  • Ethanol: Soluble up to 100 mg/mL.[1]

  • Methanol: Soluble up to 20 mg/mL.[1]

  • Dimethyl Sulfoxide (DMSO): Soluble up to 10 mg/mL.[3][4]

  • Expert Recommendation: For most applications, DMSO or ethanol are the preferred solvents due to their high solvating power and compatibility with many biological assays. When preparing the stock solution, it is best practice to use a solvent that has been purged with an inert gas like argon or nitrogen to minimize dissolved oxygen, thereby reducing the risk of oxidation.[3]

Q3: How should I store my this compound stock solution?

Storage conditions for stock solutions are critical and more stringent than for the solid form.

  • -80°C: Recommended for long-term storage (up to 6 months).[5]

  • -20°C: Suitable for short- to medium-term storage (1 month).[5] A DMSO solution stored sealed at -20°C has been shown to be stable for at least 2 years.[7]

  • Causality Explained: In solution, this compound's mobility increases, making it more susceptible to degradation pathways like oxidation and hydrolysis (if water is present). Freezing the solution significantly reduces the rate of these chemical reactions. The lower temperature of -80°C provides a greater margin of safety for long-term preservation of activity.

Q4: Why is it important to aliquot my stock solution and avoid freeze-thaw cycles?

Repeatedly freezing and thawing a stock solution is a major cause of peptide degradation and should be strictly avoided.[5]

  • Expertise & Experience: Each freeze-thaw cycle exposes the peptide to physical and chemical stresses. As the solvent freezes, the concentration of solutes (including this compound, salts, and dissolved gases) increases in the unfrozen liquid phase, which can alter pH and ionic strength, potentially leading to aggregation or chemical modification. Furthermore, the formation of ice crystals can physically denature the peptide's helical structure. Aliquoting the stock solution into single-use volumes ensures that the bulk of the peptide remains in a stable, frozen state until it is needed.

Data Summary Tables

Table 1: Recommended Storage Conditions
FormSolventTemperatureDurationKey Considerations
Lyophilized Solid N/A-20°C≥ 4 yearsKeep desiccated and protected from light.
N/A2-8°CUp to 3 years[1]Must be desiccated and protected from light.[1]
Stock Solution DMSO / Ethanol-80°CUp to 6 months[5]Aliquot into single-use vials. Avoid freeze-thaw.[5]
DMSO / Ethanol-20°CUp to 1 month[5]Aliquot into single-use vials. Avoid freeze-thaw.[5]
DMSO (sealed)-20°C≥ 2 years[7]Ensure vial is tightly sealed.
Table 2: Solubility Data
SolventReported SolubilityReference
Ethanol100 mg/mL[1]
Methanol20 mg/mL[1]
DMSO10 mg/mL[3][4]
WaterInsoluble[2]

Troubleshooting Guide

This section addresses specific experimental problems that may arise from improperly stored or handled this compound.

Problem 1: I see a precipitate when I dilute my this compound stock into my aqueous experimental buffer.

  • Cause: This is the most common issue encountered and is due to this compound's poor solubility in aqueous solutions.[2] When the organic solvent from the stock is diluted into the buffer, the concentration of the organic solvent drops below the level required to keep the hydrophobic peptide in solution, causing it to aggregate and precipitate.

  • Solution:

    • Minimize Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is as low as possible, but high enough to maintain solubility. This often requires careful optimization.

    • Vortex During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help disperse the peptide before it has a chance to form large aggregates.

    • Prepare Fresh: Always prepare the final aqueous working solution immediately before use. Do not store this compound in aqueous buffers.

    • Consider Sonication: If precipitation occurs, gentle sonication may help to redissolve small aggregates.[5]

Problem 2: My electrophysiology (e.g., Black Lipid Membrane) recordings show no channel activity or are very noisy.

  • Cause: Assuming the experimental setup is correct, this is a classic sign of inactive this compound. The inability to form channels points to a loss of the peptide's tertiary structure or its ability to oligomerize, likely due to degradation.

  • Troubleshooting Workflow:

    • Verify Stock Solution Age and Storage: Check your records. Was the stock solution stored correctly? Has it undergone multiple freeze-thaw cycles? Is it older than the recommended storage period?

    • Prepare a Fresh Stock: The most reliable solution is to prepare a fresh stock solution from a new vial of lyophilized this compound.

    • Check for Contamination: Ensure the solvent used for the stock solution was not contaminated with water or other impurities.

Problem 3: My antimicrobial assays (e.g., MIC determination) are giving inconsistent or unexpectedly high MIC values.

  • Cause: A loss of antimicrobial potency is directly linked to a lower concentration of active, channel-forming this compound. This can be caused by chemical degradation (hydrolysis, oxidation) or physical loss due to aggregation and precipitation in the assay medium.

  • Solution:

    • Rule out Precipitation: Visually inspect your assay wells or tubes for any signs of precipitation. If observed, address it using the methods in "Problem 1".

    • Perform a Positive Control: Use a fresh stock of this compound on a known sensitive bacterial strain to confirm that your assay conditions are correct.

    • Evaluate Peptide-Media Interactions: Some components in complex culture media can bind to peptides like this compound, reducing their effective concentration. If you suspect this, consider running the assay in a simpler, defined buffer if possible.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

This protocol describes a self-validating system for preparing a high-quality stock solution.

  • Pre-equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic powder.

  • Solvent Preparation: Use a high-purity (e.g., anhydrous, HPLC-grade) organic solvent (DMSO or ethanol). For maximum stability, purge the solvent with a gentle stream of inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.

  • Reconstitution: Using a calibrated pipette, add the desired volume of the purged solvent to the this compound vial to achieve the target concentration (e.g., 10 mg/mL in DMSO).

  • Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If needed, brief sonication in a water bath can aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots, label them clearly with the name, concentration, and date, and place them in a freezer box for storage at -80°C (preferred) or -20°C.

Visualizations

This compound Handling and Preparation Workflow

This diagram outlines the critical steps from receiving the product to having experiment-ready aliquots.

G cluster_0 Preparation Phase cluster_1 Storage & Use Phase Receive Receive Lyophilized this compound Equilibrate Equilibrate Vial to Room Temp in Desiccator Receive->Equilibrate 1. Prevent Condensation Dissolve Reconstitute & Dissolve (Vortex/Sonicate) Equilibrate->Dissolve 2. Add Solvent PrepareSolvent Prepare Anhydrous Solvent (Purge with N2/Ar) PrepareSolvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot 3. Critical Step Store Store at -80°C or -20°C Aliquot->Store 4. Long-Term Stability Use Thaw Single Aliquot for Experiment Store->Use 5. Avoid Freeze-Thaw Discard Discard Unused Portion of Thawed Aliquot Use->Discard

Caption: Workflow for preparing stable this compound stock solutions.

Troubleshooting Logic for Poor Experimental Results

This diagram helps diagnose issues when experiments with this compound fail.

G Start Poor Experimental Results (e.g., No Activity) CheckPrecipitate Is there precipitate in the aqueous working solution? Start->CheckPrecipitate CheckStock Check Stock Solution: - Age? - Storage Temp? - Freeze-Thaw Cycles? CheckPrecipitate->CheckStock No TroubleshootSolubility Improve Dilution Protocol: - Vortex during addition - Prepare fresh - Optimize solvent % CheckPrecipitate->TroubleshootSolubility Yes PrepareFresh Action: Prepare Fresh Stock Solution from New Vial CheckStock->PrepareFresh Any parameter out of spec Success Re-run Experiment CheckStock->Success All parameters OK (Check other exp. variables) TroubleshootSolubility->Success PrepareFresh->Success

Caption: Decision tree for troubleshooting this compound-related issues.

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Collapsin Response Mediator Protein 2 (CRMP2) Modulates Induction of the Mitochondrial Permeability Transition Pore. Retrieved from [Link]

  • ResearchGate. (n.d.). Interactions of this compound with Model Cell Membranes. Retrieved from [Link]

  • Salgado, J., et al. (2007). Structure of Magainin and this compound in Model Membranes Studied by X-Ray Reflectivity. Biophysical Journal.

Sources

Technical Support Center: Preventing Alamethicin Precipitation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division

Welcome to the technical support guide for alamethicin. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. This compound's unique properties as a channel-forming peptide are invaluable, but its tendency to precipitate in aqueous buffers can be a significant experimental hurdle. This guide provides in-depth explanations, troubleshooting protocols, and field-proven insights to help you maintain this compound solubility and ensure the success and reproducibility of your experiments.

Understanding this compound: The Root of the Precipitation Problem

This compound is a peptide antibiotic produced by the fungus Trichoderma viride.[1][2] Its power lies in its ability to self-assemble within lipid membranes to form voltage-dependent ion channels.[1][3][4] This very mechanism of action, however, is intrinsically linked to its primary experimental challenge: poor aqueous solubility.

This compound is a predominantly hydrophobic molecule, classified as a peptaibol due to the presence of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib), which promotes a stable helical structure.[1][5] It is practically insoluble in water.[1] This hydrophobicity drives the peptide molecules to aggregate in aqueous environments to minimize their contact with water. While this is the desired behavior within a lipid bilayer, it leads to unwanted precipitation in your experimental buffer.

Core Physicochemical Properties
PropertyValue / DescriptionSource(s)
Molecular Formula C₉₂H₁₅₀N₂₂O₂₅[1][5]
Molar Mass ~1964.3 g/mol [1][5]
Appearance Off-white solid[1]
Structure A mixture of isoforms; predominantly helical with N-terminal α-helix and C-terminal 3₁₀-helix.[2][3][6][7]
Water Solubility Insoluble[1]
Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol.[1][2][5]
Mechanism Forms aggregates of 4-6 molecules to create transmembrane ion channels.[1]
Key Factors Driving this compound Precipitation

The stability of your this compound working solution is a delicate balance. Several factors can tip this balance towards aggregation and precipitation. Understanding these factors is the first step in preventing it.

G cluster_causes Primary Causes cluster_process Mechanism Hydrophobicity Inherent Hydrophobicity Aggregation Self-Aggregation Hydrophobicity->Aggregation SolventShock Solvent Shock (Rapid Δ Polarity) SolventShock->Aggregation BufferComp Incompatible Buffer (High Ionic Strength, Suboptimal pH) BufferComp->Aggregation Concentration High Concentration Concentration->Aggregation Precipitation Precipitation (Visible Particulate) Aggregation->Precipitation Exceeds Solubility Limit

Causality diagram for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound immediately turn cloudy when I added it to my buffer?

A: This is a classic case of "solvent shock." You likely diluted your this compound stock (prepared in an organic solvent like DMSO) directly into a large volume of aqueous buffer. The rapid change in solvent polarity causes the hydrophobic this compound to crash out of solution.

Q2: What is the best solvent for my this compound stock solution?

A: High-purity DMSO, ethanol, or methanol are the recommended solvents.[1][2][5] Ethanol is an excellent choice, with a reported solubility of up to 100 mg/mL.[2] For most applications, preparing a stock solution of 5-10 mg/mL in DMSO is a reliable starting point.[5][6]

Q3: How should I store my this compound stock solution to maintain its activity?

A: Store stock solutions in small, single-use aliquots at -20°C or -80°C.[5][6][8] This prevents degradation from repeated freeze-thaw cycles.[8] The solid, lyophilized powder should be stored desiccated at 2–8°C or -20°C, protected from light.[2][5]

Q4: My solution was clear at first but became cloudy during my experiment. What happened?

A: This indicates slow aggregation over time. It can be caused by factors like temperature fluctuations, interactions with components in your experimental system, or the solution being near its saturation point. Preparing the working solution fresh, just before use, is the best practice.

Q5: Can the pH of my buffer cause precipitation?

A: Yes. Like most peptides, this compound's net charge can be influenced by pH, which in turn affects its solubility and tendency to aggregate. While this compound is active over a range of pH values, its solubility can decrease significantly at certain pH levels where its net charge approaches zero. It is crucial to empirically test the compatibility of your specific buffer system.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving this compound precipitation issues.

Problem 1: Precipitation Occurs While Preparing the Stock Solution
  • Symptom: The solid this compound does not fully dissolve in the organic solvent, or a precipitate forms after initial dissolution.

  • Probable Cause:

    • Exceeding Solubility Limit: Attempting to make a concentration higher than the solvent's capacity (e.g., >10 mg/mL in DMSO).[5]

    • Low-Quality Solvent: Water contamination in the organic solvent can significantly reduce this compound's solubility.

  • Solutions:

    • Validate Concentration: Ensure your target concentration does not exceed the known solubility limits (see table below).

    • Use High-Purity Solvent: Always use anhydrous, research-grade DMSO, ethanol, or methanol.

    • Aid Dissolution: Gentle warming (to no more than 37°C) or brief, mild sonication can help dissolve the peptide.[8]

    • Start Over: If precipitation is severe, it is best to start over with a fresh vial of lyophilized this compound.

SolventReported SolubilitySource
Ethanol100 mg/mL[2]
Methanol20 mg/mL[2]
DMSO~10 mg/mL[5]
WaterInsoluble[1]
Problem 2: Precipitation Occurs Immediately Upon Dilution into Aqueous Buffer
  • Symptom: The buffer solution turns cloudy, milky, or contains visible particulates the moment the this compound stock is added.

  • Probable Cause:

    • Solvent Shock: The primary cause, as described in the FAQs.

    • Buffer Incompatibility: High ionic strength (salting-out effect) or an unfavorable pH can drastically lower the solubility threshold.

  • Solutions:

    • Follow the Correct Dilution Protocol: Never add the stock solution directly to the final buffer volume. Use the stepwise dilution method detailed in Protocol 2 . The key is to gradually decrease the solvent polarity.

    • Optimize Buffer Composition:

      • Reduce Ionic Strength: If possible, try preparing your buffer with a lower salt concentration.

      • Test Different pH Values: Prepare small test batches of your buffer at various pH points (e.g., 6.0, 7.0, 8.0) to identify an optimal range for solubility.

    • Consider Additives: For particularly challenging systems, incorporating a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or a co-solvent can help maintain solubility.[8] Always validate that any additive does not interfere with your assay.

Troubleshooting Workflow

This decision tree can guide your troubleshooting process when you observe precipitation.

G Start Precipitation Observed Check_When When did it occur? Start->Check_When During_Stock_Prep During Stock Prep Check_When->During_Stock_Prep Stock Prep During_Dilution During Dilution Check_When->During_Dilution Dilution During_Experiment During Experiment Check_When->During_Experiment Experiment Sol_Stock_1 Verify solvent & concentration. Use gentle warming/sonication. During_Stock_Prep->Sol_Stock_1 Sol_Dilution_1 Use Stepwise Dilution Protocol. (See Protocol 2) During_Dilution->Sol_Dilution_1 Sol_Experiment_1 Prepare solution fresh before use. During_Experiment->Sol_Experiment_1 Sol_Dilution_2 Check buffer pH & ionic strength. Sol_Dilution_1->Sol_Dilution_2 If persists... Sol_Experiment_2 Maintain constant temperature. Sol_Experiment_1->Sol_Experiment_2 And...

Workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (e.g., 5 mg/mL in DMSO)

This protocol is designed to create a stable, concentrated stock solution.

  • Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the required volume of anhydrous, research-grade DMSO to the vial to achieve a final concentration of 5 mg/mL. For example, add 200 µL of DMSO to a 1 mg vial of this compound.

  • Dissolution: Cap the vial tightly and mix by gentle vortexing or inversion. Avoid vigorous shaking, which can promote aggregation.[9]

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. If needed, sonicate the vial for 2-5 minutes in a water bath sonicator.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots sealed at -20°C for up to 1 month or at -80°C for up to 6 months.[8]

Protocol 2: Dilution of this compound Stock into Experimental Buffer (Two-Step Method)

This protocol minimizes solvent shock and is critical for preventing precipitation when creating the final working solution.

  • Prepare Intermediate Dilution: In a fresh microcentrifuge tube, create an intermediate dilution of your this compound stock. A good starting point is a 1:10 dilution in the same organic solvent used for the stock (e.g., dilute 5 µL of 5 mg/mL stock with 45 µL of DMSO).

  • Add Buffer to this compound: This is the most critical step. Slowly add your experimental buffer to the tube containing the intermediate this compound dilution while gently mixing. Do not add the this compound to the buffer. For example, if your final concentration is 5 µg/mL in 1 mL of buffer, you would add your buffer dropwise to the appropriate volume of your intermediate stock.

  • Final Volume and Mixing: Bring the solution to the final desired volume with your experimental buffer. Mix by gentle inversion. Do not vortex.

  • Use Immediately: Use the final working solution as soon as possible after preparation to minimize the risk of slow aggregation over time.

By understanding the physicochemical properties of this compound and adhering to these meticulous preparation and handling protocols, you can overcome the challenge of precipitation and achieve reliable, reproducible results in your research.

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Chen, Z., et al. (n.d.). Dependence of this compound Membrane Orientation on the Solution Concentration. PMC - PubMed Central. Retrieved from [Link]

  • Das, M. K., & Balaram, P. (1984). Interactions of the channel forming peptide this compound with artificial and natural membranes. Journal of Biosciences, 6(4), 337-348. Retrieved from [Link]

  • Salditt, T. (n.d.). Structure of Magainin and this compound in Model Membranes Studied by X-Ray Reflectivity. Retrieved from [Link]

  • Huang, H. W., & Wu, Y. (1991). Lipid-alamethicin interactions influence this compound orientation. Biophysical Journal, 60(4), 1079-1087. Retrieved from [Link]

  • Al-Janabi, H. H., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 754. Retrieved from [Link]

  • Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(7), 1226-1234. Retrieved from [Link]

  • Wang, J., et al. (2005). Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. Biophysical Journal, 89(4), 2612-2624. Retrieved from [Link]

  • Alhalaweh, A., et al. (2021). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Pharmaceutics, 13(10), 1548. Retrieved from [Link]

  • Salnikov, E. S., & Bechinger, B. (2017). Lipid-Mediated Interactions between the Antimicrobial Peptides Magainin 2 and PGLa in Bilayers. Biophysical Journal, 112(3), 525-534. Retrieved from [Link]

  • Pan, J., et al. (2009). This compound aggregation in lipid membranes. Biophysical Journal, 96(5), 1761-1775. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

Sources

Technical Support Center: The Influence of Lipid Composition on Alamethicin Activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pore-forming peptide alamethicin. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the complexities of how lipid composition influences this compound's activity in your experiments.

Introduction to this compound and Lipid Interactions

This compound is a 20-amino acid peptide, an antibiotic produced by the fungus Trichoderma viride, that forms voltage-dependent ion channels in lipid membranes.[1][2][3] Its ability to permeabilize cell membranes makes it a valuable model system for studying peptide-lipid interactions and ion channel biophysics.[2][4] The activity of this compound is not solely an intrinsic property of the peptide itself; it is profoundly modulated by the composition of the lipid bilayer it interacts with.[1][5][6] Understanding these interactions is critical for designing experiments, interpreting results, and developing novel therapeutic applications. This guide will delve into the key lipid factors that govern this compound's behavior and provide practical advice for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound channel formation?

This compound forms pores in membranes primarily through the "barrel-stave" model.[1][7][8][9][10] In this model, individual this compound peptides, which are predominantly α-helical, first adsorb to the membrane surface.[1][4] Upon application of a transmembrane potential or at a high enough peptide concentration, these monomers insert into the bilayer and aggregate to form a channel. The peptides (the "staves") arrange themselves in a circular, barrel-like structure, creating a central aqueous pore.[1][7][11] The hydrophilic faces of the amphipathic helices line the pore, while the hydrophobic faces interact with the lipid acyl chains of the membrane.[1] The number of this compound monomers per channel can vary, leading to multiple discrete conductance levels.[1]

Caption: Workflow for this compound single-channel recording using a planar lipid bilayer.

Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) for this compound Leakage Assays

This protocol describes the preparation of LUVs encapsulating a fluorescent dye for studying this compound-induced membrane permeabilization.

Materials:

  • Lipid of choice in chloroform.

  • Fluorescent dye (e.g., calcein) at a self-quenching concentration.

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

Procedure:

  • Prepare Lipid Film:

    • In a round-bottom flask, add the desired amount of lipid dissolved in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Hydrate the Film:

    • Hydrate the lipid film with a solution of the fluorescent dye (e.g., 50 mM calcein in buffer) to form multilamellar vesicles (MLVs). Vortex vigorously.

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles (optional, but improves lamellarity).

    • Extrude the suspension 11-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm) using a mini-extruder. This will form LUVs of a defined size.

  • Remove Unencapsulated Dye:

    • Separate the dye-filled LUVs from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column, eluting with the experimental buffer.

  • Leakage Assay:

    • Dilute the purified LUV suspension in the cuvette of a fluorometer.

    • Add this compound to the cuvette and monitor the increase in fluorescence over time. The dequenching of the dye upon its release from the vesicles is a measure of membrane permeabilization.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

References

  • Direct visualization of the this compound pore formed in a planar phospholipid matrix. (2012). Proceedings of the National Academy of Sciences. [Link]

  • Interactions of the channel forming peptide this compound with artificial and natural membranes. (1985). Journal of Biosciences. [Link]

  • Orientation and peptide-lipid interactions of this compound incorporated in phospholipid membranes: polarized infrared and spin-label EPR spectroscopy. (2009). Biochemistry. [Link]

  • Interaction of this compound with Ether-Linked Phospholipid Bilayers: Oriented Circular Dichroism, 31P Solid-State NMR, and Differential Scanning Calorimetry Studies. (2007). Biophysical Journal. [Link]

  • Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on this compound Ion Channels in Supported Phospholipid Bilayers. (2022). Langmuir. [Link]

  • Mechanisms of lipid-mediated regulation of the pore-forming activity of antimicrobial agents: studies on planar lipid bilayers. (2020). Membrane and Cell Biology. [Link]

  • The membrane pores formed by melittin and this compound. (2021). ResearchGate. [Link]

  • Pore formation in lipid membranes by this compound. (1983). Biophysical Journal. [Link]

  • Antimicrobial peptide this compound insertion into lipid bilayer: a QCM-D exploration. (2018). Semantic Scholar. [Link]

  • Structure of Magainin and this compound in Model Membranes Studied by X-Ray Reflectivity. (2006). Biophysical Journal. [Link]

  • The effect of membrane curvature on the conformation of antimicrobial peptides: implications for binding and the mechanism of action. (2010). European Biophysics Journal. [Link]

  • This compound Disrupts the Cholesterol Distribution in Dimyristoyl Phosphatidylcholine-Cholesterol Lipid Bilayers. (2014). The Journal of Physical Chemistry B. [Link]

  • The barrel-stave model as applied to this compound and its analogs reevaluated. (1990). Biophysical Journal. [Link]

  • How Lipids Contribute to Ion Channel Function, a Fat Perspective on Direct and Indirect Interactions. (2018). The Journal of General Physiology. [Link]

  • This compound permeabilizes the plasma membrane and mitochondria but not the tonoplast in tobacco (Nicotiana tabacum L. cv Bright Yellow) suspension cells. (2006). Journal of Experimental Botany. [Link]

  • Understanding the impact of the lipid bilayer on ion channel function. (2021). Folding@home. [Link]

  • This compound Disrupts the Cholesterol Distribution in Dimyristoyl Phosphatidylcholine–Cholesterol Lipid Bilayers. (2014). The Journal of Physical Chemistry B. [Link]

  • Membrane Thinning and Thickening Induced by Membrane-Active Amphipathic Peptides. (2016). Frontiers in Cell and Developmental Biology. [Link]

  • Investigating this compound Ion Channel Behavior in Lipid Bilayers. (2022). Calvin Digital Commons. [Link]

  • Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on this compound Ion Channels in Supported Phospholipid Bilayers. (2022). PubMed. [Link]

  • Antimicrobial peptides and induced membrane curvature: geometry, coordination chemistry, and molecular engineering. (2012). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores. (2026). Oreate AI. [Link]

  • Barrel-stave model for this compound and toroidal model for magainin pores. (2002). ResearchGate. [Link]

  • Lipid bilayer. Wikipedia. [Link]

  • Effect of peptide hydrophilicity on membrane curvature and permeation. (2024). AIP Publishing. [Link]

  • Modeling the Conductance of the Peptide this compound With and Without Ion Gradients. (2012). ASME Digital Collection. [Link]

  • Biochemistry and Diseases Related to the Interconversion of Phosphatidylcholine, Phosphatidylethanolamine, and Phosphatidylserine. (2023). MDPI. [Link]

  • This compound aggregation in lipid membranes. (2010). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Lipid Bilayer–mediated Regulation of Ion Channel Function by Amphiphilic Drugs. (2011). The Journal of General Physiology. [Link]

  • Distinct lipid bilayer compositions have general and protein-specific effects on K+ channel function. (2021). The Journal of General Physiology. [Link]

  • "Reversed" this compound conductance in lipid bilayers. (1991). Biophysical Journal. [Link]

  • Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR. (2021). MDPI. [Link]

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  • The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties. (2020). MDPI. [Link]

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Navigating the Nuances of pH in Alamethicin Channel Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pore-forming peptide, alamethicin. This guide provides in-depth, field-proven insights into a critical yet often overlooked experimental parameter: pH. Proper pH control is paramount for obtaining reproducible and physiologically relevant data on this compound channel activity. Here, we dissect the causal relationships between pH and this compound's behavior, offering practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for studying wild-type this compound channels?

For most standard applications involving wild-type this compound, a neutral pH in the range of 7.0 to 7.4 is recommended as a starting point.[1][2] This physiological pH range generally ensures stable channel formation and activity. However, the "optimal" pH can be context-dependent, varying with the specific research question and the lipid composition of the bilayer.

It's crucial to understand that wild-type this compound possesses a glutamic acid residue at position 18 (Glu18), which has a pKa value in the range of 5.2 to 5.8.[3] Above this pKa, the Glu18 residue is deprotonated and carries a negative charge, which can influence the peptide's interaction with the lipid membrane and the aggregation of monomers into functional channels.

Q2: How does pH affect the structure and membrane orientation of this compound?

The pH of the surrounding solution directly influences the charge state of this compound's ionizable residues, which in turn modulates the peptide's interaction with the lipid bilayer and its orientation within the membrane.[4] Changes in pH can alter the membrane potential, which is a key driver of this compound insertion and channel gating.[3][4]

Specifically, an increase in pH has been shown to alter the tilt and bend angles of the two helical segments of this compound within a lipid bilayer.[3] This reorientation is a critical step in the transition from a surface-adsorbed state to a transmembrane, pore-forming state.

Q3: My this compound channels are unstable or show low insertion rates. Could pH be the culprit?

Absolutely. Suboptimal pH is a common cause of channel instability and poor insertion. If you are experiencing these issues, consider the following:

  • Acidic pH (below ~6.0): As the pH approaches the pKa of Glu18, the peptide's charge becomes neutralized. This can lead to increased aggregation in the aqueous phase before membrane insertion, potentially resulting in larger, less stable channel structures or even precipitation of the peptide.[5]

  • Highly Alkaline pH (above ~9.0): While this compound is generally stable at alkaline pH, extreme conditions can affect the stability of the lipid bilayer itself, leading to increased electrical noise and membrane instability.[3]

Q4: How does pH influence the ion selectivity of this compound channels?

For wild-type this compound, which is mildly cation-selective, the effect of pH on selectivity is less pronounced than in engineered variants. However, for modified versions like This compound K18 , where the Glu18 is replaced by a lysine (Lys), pH is a critical determinant of ion selectivity. At a pH of 7.0 or lower, the lysine residues are protonated, conferring a positive charge to the channel pore and inducing anion selectivity .[6] At higher pH values, where the lysine is deprotonated, the channel reverts to the cation selectivity characteristic of the wild-type peptide.[6]

Troubleshooting Guide

Problem Potential pH-Related Cause Recommended Solution
No channel activity or very low insertion rate The pH may be promoting peptide aggregation in the aqueous solution, preventing monomer insertion into the bilayer.Ensure your working pH is not too acidic (e.g., below 6.0). Prepare fresh this compound stock solutions and add to the buffer just before the experiment to minimize pre-aggregation.
Unstable channel recordings (flickering, high noise) The pH may be affecting the stability of the lipid bilayer or the this compound channel itself. Extreme pH values can disrupt lipid packing.Verify the stability of your lipid bilayer at the chosen pH in the absence of this compound. If the bilayer is stable, titrate the pH closer to neutral (7.0-7.4) to see if channel stability improves.
Inconsistent channel conductance levels The pH may be influencing the number of monomers that aggregate to form the channel.Maintain a constant and well-buffered pH throughout your experiments. Even small pH drifts can alter the aggregation state of this compound.
Irreproducible results between experiments Inconsistent pH of buffer solutions. The pH of unbuffered or weakly buffered solutions can change due to exposure to atmospheric CO2.Always use a high-quality buffer system appropriate for your target pH and verify the pH of your solutions immediately before each experiment.

Experimental Protocols & Data

Recommended Buffer Systems

Choosing the right buffer is crucial for maintaining a stable pH throughout your experiment. Below is a table of recommended buffer systems for different pH ranges in this compound channel studies.

pH Range Recommended Buffer pKa at 25°C Notes
3.0 - 5.0Citrate3.13, 4.76, 6.40Good buffering capacity in the acidic range.
5.5 - 6.7MES6.10A "Good's" buffer, minimal interaction with biological molecules.
6.1 - 7.5PIPES6.76Another "Good's" buffer, often used in cell culture and electrophysiology.
6.8 - 8.2HEPES7.48Commonly used for physiological pH; maintains pH well in the presence of CO2.
7.0 - 9.0Tris8.06Widely used, but be aware that its pKa is temperature-dependent.
9.2 - 10.8Carbonate-Bicarbonate9.2, 10.2Suitable for alkaline conditions.
Protocol: Optimizing pH for this compound Channel Recordings

This protocol outlines a systematic approach to determine the optimal pH for your specific experimental setup.

1. Materials:

  • Planar lipid bilayer setup or patch-clamp rig.
  • Ag/AgCl electrodes.
  • Low-noise amplifier and data acquisition system.
  • This compound stock solution (e.g., 1 mg/mL in ethanol).
  • Lipid solution (e.g., DPhPC in n-decane).
  • Electrolyte solution (e.g., 1 M KCl).
  • A series of buffer solutions covering the desired pH range (see table above), each containing 1 M KCl.

2. Procedure:

  • Prepare Buffered Electrolyte Solutions: Prepare a series of electrolyte solutions, each containing 1 M KCl and a suitable buffer for a specific pH value (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
  • Form the Lipid Bilayer: Form a stable planar lipid bilayer using your standard protocol.
  • Establish a Baseline: Record the baseline current at a fixed holding potential (e.g., +100 mV) for several minutes to ensure the bilayer is stable and free of spontaneous channel activity.
  • Introduce this compound: Add a small aliquot of the this compound stock solution to the cis chamber to achieve the desired final concentration.
  • Record Channel Activity: Record single-channel currents for an extended period (e.g., 10-15 minutes) to gather sufficient data for analysis.
  • Systematically Change the pH: Carefully perfuse the chamber with the next buffered electrolyte solution of a different pH. Allow the system to equilibrate for several minutes before recording again. Repeat this for all desired pH values.
  • Data Analysis: For each pH, analyze the single-channel recordings to determine the single-channel conductance and open probability.

3. Data Interpretation:

  • Plot the single-channel conductance and open probability as a function of pH.
  • The pH that yields stable, reproducible channel activity with clear conductance levels is your optimal pH for further experiments.
Quantitative Data: pH-Dependent Properties of this compound

While comprehensive data for wild-type this compound across a wide pH range is sparse in the literature, the following table summarizes key findings and provides illustrative data from a study on an this compound dimer, which exhibits similar pH-dependent behavior.

pH Observed Effect on this compound Quantitative Data (this compound Dimer)
3.5 Increased protonation of Glu18. Potential for increased aggregation.Mean relaxation time (τ₀): ~0.1 s
5.2 - 5.8 pKa of wild-type this compound's Glu18 residue.[3]-
7.0 Generally stable channel formation. Considered a good starting point for experiments.Mean relaxation time (τ₀): ~1 s
≤ 7.0 For this compound K18, lysine residues are protonated, leading to maximum anion selectivity.[6]-
11.9 This compound remains structurally stable, but its orientation in the membrane is altered compared to neutral pH.[3]-

Visualizing the Workflow and Mechanisms

Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffers Prepare Buffered Electrolyte Solutions (pH 3-10) form_bilayer Form Planar Lipid Bilayer prep_buffers->form_bilayer prep_lipid Prepare Lipid and This compound Stock Solutions prep_lipid->form_bilayer baseline Record Baseline Current form_bilayer->baseline add_alm Introduce this compound baseline->add_alm record_ph Record Channel Activity at pH X add_alm->record_ph perfuse Perfuse with New pH Buffer record_ph->perfuse Iterate for different pH analyze_data Analyze Conductance and Open Probability record_ph->analyze_data perfuse->record_ph plot_data Plot Data vs. pH analyze_data->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for optimizing pH in this compound channel studies.

Mechanism of pH Influence on this compound Channel Formation

G cluster_solution Aqueous Phase cluster_membrane Membrane Phase cluster_output Observable Properties ph Solution pH charge This compound Charge State ph->charge Influences aggregation Monomer Aggregation charge->aggregation orientation Membrane Orientation (Tilt/Bend Angles) charge->orientation insertion Membrane Insertion aggregation->insertion orientation->insertion channel Channel Formation (Pore Assembly) insertion->channel conductance Channel Conductance channel->conductance open_prob Open Probability channel->open_prob stability Channel Stability channel->stability

Caption: Causal relationships of pH on this compound channel properties.

References

  • Corry, B., Kuyucak, S., & Chung, S. H. (2004). Understanding pH-Dependent Selectivity of this compound K18 Channels by Computer Simulation. Biophysical Journal, 86(4), 1957–1967. [Link]

  • Chen, X., Wang, J., & Chen, Z. (2012). Observing a Model Ion Channel Gating Action in Model Cell Membranes in Real Time in Situ: Membrane Potential Change Induced this compound Orientation Change. The Journal of Physical Chemistry B, 116(1), 543-549. [Link]

  • Aguilella, V. M., & Bezrukov, S. M. (2001). This compound channel conductance modified by lipid charge. European Biophysics Journal, 30(4), 233–241. [Link]

  • Wu, Y., Wang, J., & Chen, Z. (2013). Dependence of this compound Membrane Orientation on the Solution Concentration. The Journal of Physical Chemistry C, 117(29), 15061–15069. [Link]

  • Das, M. K., & Balaram, P. (1984). Interactions of the channel forming peptide this compound with artificial and natural membranes. Journal of Biosciences, 6(4), 337–348. [Link]

  • Gordon, L. G. M., & Haydon, D. A. (1975). Kinetics and stability of this compound conducting channels in lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 406(4), 541-556. [Link]

  • Duclohier, H., Molle, G., Spach, G., & Wróblewski, H. (1998). Influence of Proline Position Upon the Ion Channel Activity of this compound. Biophysical Journal, 74(4), 1834–1841. [Link]

  • Aguilella-Arzo, M., & Bezrukov, S. M. (2001). Lipid packing stress and polypeptide aggregation: this compound channel probed by proton titration of lipid charge. Biophysical Journal, 80(5), 2333-2343. [Link]

  • Duclohier, H., & Wróblewski, H. (1995). Effects of polycations on ion channels formed by neutral and negatively charged alamethicins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1240(2), 235-242. [Link]

  • Newman, J. L. (2019). Universal buffers for use in biochemistry and biophysical experiments. MethodsX, 6, 239-244. [Link]

  • Chen, X., & Chen, Z. (2011). Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. Langmuir, 27(10), 6112-6119. [Link]

  • Zakharian, E. (2013). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. Methods in Molecular Biology, 998, 109-118. [Link]

  • Anishkin, A., & Sukharev, S. (2004). Gating Transitions in Bacterial Ion Channels Measured at 3 μs Resolution. Biophysical Journal, 86(5), 2893-2905. [Link]

  • pHionics. (2020, November 5). The Guide to Fixing pH Drift. [Link]

  • Hall, J. E., Vodyanoy, I., Balasubramanian, T. M., & Marshall, G. R. (1984). This compound. A rich model for channel behavior. Biophysical Journal, 45(1), 233-247. [Link]

  • Keller, S. L., Bezrukov, S. M., Gruner, S. M., Tate, M. W., Vodyanoy, I., & Parsegian, V. A. (1993). Probability of this compound Conductance States Varies with Nonlamellar Tendency of Bilayer Phospholipids. Biophysical Journal, 65(1), 23-27. [Link]

  • Asami, K., Kadono, T., & Makino, K. (2003). Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond. Biophysical Journal, 84(5), 2966-2975. [Link]

  • Abbasi, F., Alvarez-Malmagro, J., Su, Z., Leitch, J. J., & Lipkowski, J. (2021). Direct visualization of this compound ion pores formed in a floating phospholipid membrane supported on a gold electrode surface. Electrochimica Acta, 391, 138902. [Link]

  • Lee, S., & Weisshaar, J. C. (2016). Single-cell, time-resolved study of the effects of the antimicrobial peptide this compound on Bacillus subtilis. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(4), 735-744. [Link]

  • Clayton, D., Shapovalov, G., Akopian, A., & Andersen, O. S. (2004). Gating Transitions in Bacterial Ion Channels Measured at 3 μs Resolution. Biophysical Journal, 86(5), 2893-2905. [Link]

  • Zakharian, E. (2013). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. Methods in Molecular Biology, 998, 109-118. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Alamethicin Channel Activity with Voltage Clamp

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for validating the ion channel activity of the pore-forming peptide, alamethicin, with a primary focus on the voltage-clamp technique. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical execution of these experiments, ensuring scientific integrity and reproducibility.

Introduction: The Enigmatic this compound and the Power of Voltage Clamp

This compound, a 20-amino acid peptide antibiotic, has long served as a classic model for understanding the biophysical principles of voltage-gated ion channels.[1][2] Produced by the fungus Trichoderma viride, its ability to form transmembrane channels in lipid bilayers is intrinsically dependent on the applied membrane potential.[3][4] This voltage-dependent gating makes the voltage-clamp technique an indispensable tool for characterizing its activity.

The voltage-clamp method allows for the precise control of the membrane potential, enabling the measurement of the resultant ionic currents passing through the this compound pores.[5] This provides a direct measure of channel activity and allows for the detailed investigation of its conductance states, gating kinetics, and ion selectivity.

The "Barrel-Stave" Model: A Framework for Understanding this compound Channel Formation

The prevailing model for this compound channel formation is the "barrel-stave" model. In this model, individual this compound peptides, which are predominantly α-helical, first adsorb to the surface of the lipid bilayer.[6][7] Upon the application of a sufficient transmembrane voltage, these peptides insert into the membrane and aggregate to form a barrel-like structure, with the hydrophobic surfaces of the helices facing the lipid acyl chains and the hydrophilic surfaces lining a central aqueous pore.[6][8] The number of monomers comprising the channel can vary, leading to multiple discrete conductance levels.[8][9]

cluster_0 This compound Channel Formation (Barrel-Stave Model) Monomers This compound Monomers in Solution Adsorption Adsorption to Bilayer Surface Monomers->Adsorption Partitioning Insertion Voltage-Dependent Insertion Adsorption->Insertion Applied Voltage Aggregation Aggregation into a Pore Insertion->Aggregation Self-Assembly

Caption: The barrel-stave model of this compound channel formation.

Core Technique: Validating this compound Activity with Voltage Clamp

The gold standard for validating this compound channel activity is the use of a planar lipid bilayer setup coupled with a voltage-clamp amplifier.[10] This system provides a well-defined artificial membrane environment, allowing for the precise control of experimental parameters.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a typical voltage-clamp experiment to validate this compound activity.

Start Start Bilayer_Formation 1. Planar Lipid Bilayer Formation Start->Bilayer_Formation Alamethicin_Addition 2. This compound Addition to cis Chamber Bilayer_Formation->Alamethicin_Addition Voltage_Protocol 3. Application of Voltage-Clamp Protocol Alamethicin_Addition->Voltage_Protocol Data_Acquisition 4. Current Recording and Data Acquisition Voltage_Protocol->Data_Acquisition Data_Analysis 5. Data Analysis (I-V Curves, Conductance) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound validation via voltage clamp.

Step 1: Planar Lipid Bilayer (PLB) Formation

  • Rationale: The PLB provides a high-resistance seal, minimizing background electrical noise and creating a stable platform for channel incorporation.[10]

  • Procedure:

    • Aperture Preparation: A small aperture (50-250 µm) in a hydrophobic partition (e.g., Teflon or Delrin) separates two aqueous chambers (cis and trans).

    • Lipid Solution: Prepare a solution of synthetic lipids (e.g., DPhPC or POPE:POPS) in an organic solvent (e.g., n-decane).

    • Bilayer Painting: A small volume of the lipid solution is "painted" across the aperture. The solvent dissolves into the aqueous phase, leaving a stable lipid bilayer.

    • Capacitance Monitoring: The formation of a stable bilayer is confirmed by a characteristic increase in membrane capacitance (typically 20-100 pF).[11]

Step 2: this compound Incorporation

  • Rationale: this compound is added to one side of the bilayer (the cis chamber) to facilitate its unidirectional insertion upon voltage application.

  • Procedure:

    • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

    • Addition to cis Chamber: Add a small aliquot of the this compound stock solution to the cis chamber while stirring to ensure uniform distribution. The final concentration will influence the rate of channel formation.[12]

Step 3: Voltage-Clamp Protocol and Data Acquisition

  • Rationale: A voltage-clamp amplifier maintains a constant potential across the bilayer, allowing for the measurement of the current flowing through any incorporated channels.[5]

  • Procedure:

    • Electrodes: Place Ag/AgCl electrodes in both the cis and trans chambers.

    • Amplifier Setup: Connect the electrodes to a voltage-clamp amplifier.

    • Voltage Steps: Apply a series of voltage steps (e.g., from -150 mV to +150 mV) across the bilayer.[13]

    • Current Recording: Record the resulting current traces. The appearance of step-like increases in current indicates the opening of individual this compound channels.[14][15]

Step 4: Data Analysis

  • Rationale: Analysis of the current recordings provides quantitative data on the biophysical properties of the this compound channels.

  • Procedure:

    • Current-Voltage (I-V) Relationship: Plot the steady-state current as a function of the applied voltage. The slope of this curve represents the channel conductance.[16]

    • Single-Channel Conductance: Measure the amplitude of the discrete current steps to determine the conductance of the different channel oligomeric states.[14][15]

    • Open Probability: Analyze the duration of the open and closed states at different voltages to determine the channel's open probability.

Comparison with Alternative Methodologies

While voltage clamp is the primary technique, other methods can provide complementary information on this compound activity.

Method Principle Advantages Disadvantages Supporting Data
Voltage Clamp Direct measurement of ionic current across a planar lipid bilayer at a controlled voltage.High resolution, quantitative data on conductance and gating, direct measure of channel activity.Technically demanding, requires specialized equipment, artificial membrane system.I-V curves, single-channel recordings.[14][17]
Single-Channel Patch Clamp A micropipette is used to isolate a small patch of membrane containing a single channel.[5]Extremely low noise recordings, detailed kinetic analysis of a single channel.More complex than PLB, not suitable for studying the initial incorporation process.High-resolution current traces of a single channel's opening and closing.[5]
Fluorescence-Based Assays Use of fluorescent dyes that are sensitive to membrane potential or ion flux to indirectly measure channel activity.High-throughput screening potential, less technically demanding than electrophysiology.Indirect measure of activity, may be prone to artifacts, lower temporal resolution.Changes in fluorescence intensity over time.
Mitochondrial Swelling Assays This compound's ability to uncouple oxidative phosphorylation in mitochondria leads to swelling, which can be measured by changes in light scattering.[3][18]Provides information on activity in a more biological context.Indirect and qualitative, susceptible to off-target effects.Decrease in light absorbance over time.[18]

Best Practices and Troubleshooting

  • Lipid Composition: The choice of lipids can influence this compound channel activity. The presence of lipids that favor non-lamellar phases can alter the probability of different conductance states.[19]

  • Voltage-Induced Inactivation: Prolonged application of high voltages can lead to the inactivation of this compound channels, possibly due to the translocation of peptides to the trans side of the membrane.[12]

  • Noise Reduction: Proper shielding of the experimental setup is crucial to minimize electrical noise and obtain high-quality recordings.[17]

Conclusion

The voltage-clamp technique applied to a planar lipid bilayer system remains the most robust and informative method for validating and characterizing the ion channel activity of this compound. Its ability to provide direct, quantitative data on conductance, gating, and ion selectivity is unparalleled. While alternative methods can offer complementary insights, the voltage-clamp approach provides the foundational data necessary for a comprehensive understanding of this model voltage-gated channel. This guide provides the necessary framework for researchers to confidently design and execute experiments to explore the fascinating biophysical properties of this compound.

References

  • Interactions of the channel forming peptide this compound with artificial and natural membranes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Collapsin Response Mediator Protein 2 (CRMP2) Modulates Induction of the Mitochondrial Permeability Transition Pore in a Knock-In Mouse Model of Alzheimer's Disease. (2024). MDPI. Retrieved from [Link]

  • This compound. A rich model for channel behavior. (1984). Biophysical Journal. Retrieved from [Link]

  • Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond. (2003). Biophysical Journal. Retrieved from [Link]

  • Direct visualization of the this compound pore formed in a planar phospholipid matrix. (2012). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. Retrieved from [Link]

  • How does Whole-cell voltage clamp work? | application. (2022). YouTube. Retrieved from [Link]

  • Molecular dynamics of this compound transmembrane channels from open-channel current noise analysis. (1998). Biophysical Journal. Retrieved from [Link]

  • This compound channel inactivation caused by voltage-driven flux of this compound. (2024). Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

  • Current measurements under voltage clamp and corresponding histogram of conductance levels for gating activity of incorporated this compound channels. (2019). ResearchGate. Retrieved from [Link]

  • Voltage-dependent conductance for this compound in phospholipid vesicles. A test for the mechanism of gating. (1991). Biophysical Journal. Retrieved from [Link]

  • Dynamics and aggregation of the peptide ion channel this compound. Measurements using spin-labeled peptides. (1991). Biophysical Journal. Retrieved from [Link]

  • Pore Formation Induced by an Antimicrobial Peptide: Electrostatic Effects. (2009). Biophysical Journal. Retrieved from [Link]

  • Current measurements under voltage clamp and corresponding histogram of conductance levels for gating activity of incorporated this compound channels. (2020). ResearchGate. Retrieved from [Link]

  • Ion Channel-Forming this compound Is a Potent Elicitor of Volatile Biosynthesis and Tendril Coiling. Cross Talk between Jasmonate and Salicylate Signaling in Lima Bean. (2001). Plant Physiology. Retrieved from [Link]

  • This compound ion channel recording in lipid bilayer. The recording was obtained from a bilayer membrane with capacitance of 25 pF that had 29.5 pA RMS noise in 2 M KCL symmetrical solutions and under + 200 mV of applied voltage. (2021). ResearchGate. Retrieved from [Link]

  • Analysis and evaluation of channel models: simulations of this compound. (2001). Biophysical Journal. Retrieved from [Link]

  • Two classes of this compound transmembrane channels: molecular models from single-channel properties. (1997). Biophysical Journal. Retrieved from [Link]

  • A voltage-gated ion channel model inferred from the crystal structure of this compound at 1.5-A resolution. (1982). Nature. Retrieved from [Link]

  • Multi-oligomeric states of this compound ion channel: Assemblies and conductance. (2018). Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

  • Computational studies of peptide-induced membrane pore formation. (2017). Interface Focus. Retrieved from [Link]

  • Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. (2014). Methods in Molecular Biology. Retrieved from [Link]

  • High-resolution electrophysiology on a chip: Transient dynamics of this compound channel formation. (2004). The Journal of Physiology. Retrieved from [Link]

  • This compound Channels as a Signal Transduction Element in an Immobilized Single Giant Unilamellar Vesicle. (2021). Sensors and Materials. Retrieved from [Link]

  • Mechanism and kinetics of pore formation in membranes by water-soluble amphipathic peptides. (2008). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Modeling the Conductance of the Peptide this compound With and Without Ion Gradients. (2012). NTRS - NASA Technical Reports Server. Retrieved from [Link]

  • Pore Formation Induced by an Antimicrobial Peptide: Electrostatic Effects. (2009). ResearchGate. Retrieved from [Link]

  • Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. (2014). Nature Protocols. Retrieved from [Link]

  • Dynorphin A induces membrane permeabilization by formation of proteolipidic pores. Insights from electrophysiology and computational simulations. (2020). Computational and Structural Biotechnology Journal. Retrieved from [Link]

  • Voltage gated Na channels. (2022). YouTube. Retrieved from [Link]

  • Lipid bilayer platforms for parallel ion channel recordings. (2015). Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

  • This compound: a peptide model for voltage gating and protein-membrane interactions. (1990). Annual Review of Biophysics and Biophysical Chemistry. Retrieved from [Link]

  • Probability of this compound conductance states varies with nonlamellar tendency of bilayer phospholipids. (1996). Biophysical Journal. Retrieved from [Link]

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A Researcher's Guide to Membrane Permeabilization: Alamethicin as a Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of cell biology, pharmacology, and drug discovery, the ability to selectively permeabilize cell membranes is a cornerstone of many experimental assays. This controlled disruption of the cell's primary barrier allows researchers to probe intracellular mechanisms, deliver macromolecules, or assess the membrane-disrupting potential of novel therapeutics. Establishing a reliable and reproducible method for permeabilization is paramount, which necessitates the use of a well-characterized standard. For decades, the peptide antibiotic alamethicin has served as this benchmark.

This guide provides a comprehensive overview of this compound's role as a standard for membrane permeabilization assays. We will delve into its mechanism of action, compare it with common alternatives, and provide detailed protocols for its application, empowering researchers to design robust and self-validating experiments.

The Standard: Understanding this compound

This compound is a 20-amino-acid peptide isolated from the fungus Trichoderma viride. Its potent antimicrobial activity stems from its ability to form ion channels in lipid bilayers, a property that has been harnessed for controlled cell permeabilization in research settings.[1]

Mechanism of Action: The Barrel-Stave Model

The efficacy and reproducibility of this compound lie in its well-defined mechanism of pore formation. It operates primarily through the "barrel-stave" model.[2] This process is both concentration and voltage-dependent.[1][3]

  • Monomer Adsorption: Individual this compound peptides, which possess a helical structure, first adsorb onto the surface of the cell membrane.[3]

  • Insertion and Oligomerization: Driven by the membrane potential (negative inside), the peptides insert into the lipid bilayer.[1] As the concentration of inserted peptides increases, they aggregate.

  • Pore Formation: The aggregated peptides arrange themselves in a circular, barrel-like structure, with their hydrophobic exteriors facing the lipid tails of the membrane and their hydrophilic interiors forming a central, water-filled pore.[2]

The diameter of the this compound pore is estimated to be around 10 Å (1 nm), allowing the passage of water, ions, and small molecules.[1] This defined pore size is a key attribute that makes it an excellent experimental standard.

Alamethicin_Pore_Formation This compound Pore Formation Mechanism cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm A This compound Monomers B Surface Adsorption A->B Binding C Monomer Insertion B->C Voltage-Gated D Oligomerization C->D Concentration- Dependent E Hydrophilic Core Peptide Staves Hydrophobic Exterior D->E:f1 F Ion/Dye Influx E:f0->F Permeabilization

Caption: The barrel-stave mechanism of this compound pore formation.

Comparison of Permeabilizing Agents

While this compound is a robust standard, various other agents are used for membrane permeabilization, each with distinct mechanisms and applications. The choice of agent is critical and depends on the experimental goal.

AgentClassMechanism of ActionPore SizeSelectivityKey AdvantagesDisadvantages
This compound PeptideForms defined "barrel-stave" pores.~1 nmPlasma & mitochondrial membranes.[1]Highly reproducible, well-characterized mechanism, stable pores.[4]Can affect mitochondrial respiration.[5]
Melittin PeptideForms transient "toroidal" pores, disrupting lipid packing.[6][7]VariableLess selective, acts on a broad range of membranes.Potent lytic activity.[4]Less defined pore structure, can cause significant membrane disruption.[6]
Digitonin DetergentComplexes with cholesterol to create pores.[8]VariablePlasma membrane selective at low concentrations.[8][9]Mild permeabilization, leaves organellar membranes intact.[8][9]Efficacy depends on cell type and cholesterol content.[8]
Saponin DetergentComplexes with cholesterol, more potent than digitonin.[8][10]Large/VariablePermeabilizes both plasma and organellar membranes.[9]Useful for accessing intracellular/organellar targets.Can strip membranes of proteins and lipids, causing significant damage.[10]
Streptolysin O (SLO) ToxinCholesterol-dependent, forms large pore complexes.[11][12]~30 nmCholesterol-rich membranes.Forms large, stable pores suitable for protein delivery.[11]Can be cytotoxic, requires specific buffer conditions for activity.[13]

Experimental Protocols: Quantifying Membrane Permeabilization

A common method to quantify membrane permeabilization is to measure the influx of a fluorescent dye that is normally excluded from healthy cells. Dyes like SYTOX™ Green or Propidium Iodide (PI) are ideal for this purpose as their fluorescence increases dramatically upon binding to nucleic acids inside the cell.[14][15]

Protocol: Standard Permeabilization Assay using this compound and SYTOX™ Green

This protocol provides a framework for a 96-well plate-based assay to measure membrane permeabilization, using this compound as the positive control.

I. Reagents and Materials:

  • Cells: Adherent or suspension cells of interest.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • This compound Stock (1 mg/mL): Dissolve this compound in ethanol or DMSO. Store at -20°C.

  • SYTOX™ Green: Stock solution (e.g., 5 mM in DMSO). Store at -20°C, protected from light.

  • Test Compound: Dissolved in an appropriate vehicle.

  • Vehicle Control: The solvent used for the test compound and this compound (e.g., 0.1% DMSO).

  • Lysis Buffer (100% Permeabilization Control): 0.1% Triton X-100 in Assay Buffer.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

II. Experimental Workflow:

Sources

A Comparative Guide to the Biophysical Validation of Alamethicin Pore Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Enigma of Alamethicin Pores

This compound (Alm), a 20-residue peptaibol produced by the fungus Trichoderma viride, has long served as a model for understanding the mechanisms of voltage-gated ion channels and the membrane-disrupting activities of antimicrobial peptides.[1] Its ability to form discrete, ion-conducting pores in lipid bilayers is central to its biological activity. The validation and characterization of these pores are critical for harnessing its therapeutic potential and for understanding the broader principles of peptide-membrane interactions.

The prevailing model for this compound pore architecture is the "barrel-stave" model . In this model, individual this compound helices insert into the membrane and aggregate to form a cylindrical structure surrounding a central aqueous pore.[2] The hydrophilic faces of the amphipathic helices line the lumen of the pore, while the hydrophobic faces interact with the lipid acyl chains of the membrane.[1] An alternative, the "toroidal pore" model , involves the bending of the lipid monolayer to line the pore along with the peptides. However, extensive experimental evidence strongly supports the barrel-stave mechanism for this compound.[3]

This guide will compare and contrast several key biophysical techniques used to validate and characterize this compound pore formation, providing both the theoretical underpinnings and practical experimental considerations.

Visualizing the Pore: Models of this compound Aggregation

The initial step in understanding this compound's mechanism is to visualize the proposed models of pore formation. The barrel-stave and toroidal models represent two distinct mechanisms of membrane disruption by antimicrobial peptides.

cluster_0 Barrel-Stave Model cluster_1 Toroidal Pore Model a This compound monomers insert into the membrane. b Monomers aggregate to form a barrel-like structure. a->b c A central aqueous pore is formed, lined by the hydrophilic faces of the peptides. b->c d Peptides insert into the headgroup region of the lipid bilayer. e Lipid monolayers bend inwards to line the pore. d->e f The pore is lined by both peptides and lipid headgroups. e->f cluster_workflow Planar Lipid Bilayer Electrophysiology Workflow A Prepare PLB chamber with aperture B Paint lipid solution across aperture to form bilayer A->B C Add this compound to one chamber B->C D Apply voltage and record ionic current C->D E Analyze current trace for step-wise conductance changes D->E

Caption: Workflow for planar lipid bilayer electrophysiology experiments.

Data Interpretation: The observation of multiple, discrete conductance levels is a hallmark of this compound channels and provides strong evidence for the formation of pores with varying numbers of monomers. [1][4]The lowest conductance level is often attributed to the smallest stable pore, with higher levels corresponding to the addition of more this compound monomers to the pore structure. [4]

Fluorescence Spectroscopy: Probing Peptide-Membrane Interactions

Principle: Fluorescence-based assays offer a versatile and sensitive means to study the binding, insertion, and aggregation of this compound in lipid membranes. These methods typically involve labeling the peptide or the lipids with fluorescent probes.

Causality of Experimental Choices: The choice of fluorophore and its position on the peptide are critical for answering specific questions. For instance, labeling the N- or C-terminus can provide information about the orientation of the peptide in the membrane. The selection of a lipid vesicle system (e.g., large unilamellar vesicles, LUVs) allows for controlled studies of peptide-membrane interactions in a model system that mimics the curvature of biological membranes.

Key Fluorescence-Based Techniques:

  • Fluorescence Quenching: This technique is used to determine the depth of insertion of a fluorescently labeled peptide into the lipid bilayer. A quencher molecule, which can be localized to different depths within the membrane, is used to decrease the fluorescence intensity of the labeled peptide. The extent of quenching provides information about the proximity of the fluorophore to the quencher, and thus its location within the membrane. [5] Experimental Protocol: Tryptophan Fluorescence Quenching

    • Sample Preparation: Prepare LUVs of the desired lipid composition.

    • Titration: Titrate a solution of this compound (which contains a single tryptophan residue) with the LUV suspension.

    • Fluorescence Measurement: Measure the tryptophan fluorescence emission spectrum (excitation at ~280 nm, emission scan from ~300-400 nm) after each addition of LUVs. [5] 4. Data Analysis: The blue shift in the emission maximum and the increase in fluorescence intensity upon binding to the vesicles indicate the transfer of the tryptophan residue from a polar aqueous environment to the nonpolar environment of the lipid bilayer.

  • Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. By labeling this compound with a donor and the lipid headgroups or acyl chains with an acceptor, the proximity of the peptide to different regions of the membrane can be determined. This can be used to infer the orientation of the peptide and to study peptide aggregation. [6] Data Interpretation: Fluorescence quenching experiments can confirm that this compound inserts into the hydrophobic core of the membrane. [5]FRET studies can provide evidence for the aggregation of this compound monomers within the bilayer, a prerequisite for pore formation. [6]

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Interaction

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (lipid vesicles). This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). [2][7] Causality of Experimental Choices: The concentrations of the peptide and lipid vesicles are critical for obtaining a measurable heat signal and for ensuring that the binding isotherm can be accurately fitted. The choice of buffer is also important, as the heat of dilution of the peptide into the buffer must be measured and subtracted from the experimental data.

Experimental Protocol: ITC of this compound Binding to LUVs

  • Sample Preparation: Prepare LUVs of the desired lipid composition and a solution of this compound in the same buffer.

  • ITC Experiment: The this compound solution is placed in the injection syringe, and the LUV suspension is in the sample cell. A series of small injections of the this compound solution into the LUV suspension is performed. [7]3. Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of this compound to lipid. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Data Interpretation: ITC data can reveal a multi-step binding process, with an initial exothermic phase corresponding to the binding of this compound to the membrane surface, followed by an endothermic phase that may be associated with peptide insertion and pore formation. The stoichiometry obtained from ITC can provide an estimate of the number of lipid molecules interacting with each this compound monomer.

High-Resolution Structural Methods: Visualizing the Pore Architecture

Principle: Techniques such as X-ray diffraction and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information about this compound pores.

  • X-ray Diffraction: This technique has been used to determine the structure of this compound pores in oriented lipid multilayers. By analyzing the diffraction pattern, the electron density profile of the pore can be reconstructed, revealing the arrangement of the peptide helices and the dimensions of the pore. [3]* Cryo-Electron Microscopy (Cryo-EM): While challenging due to the dynamic nature of the pores, cryo-EM has the potential to directly visualize individual this compound pores in lipid vesicles, providing insights into their structure and distribution. [8]* Electrochemical Scanning Tunneling Microscopy (EC-STM): This high-resolution imaging technique has been used to directly visualize this compound pores in a planar phospholipid matrix, showing individual peptide molecules forming channels arranged in a hexagonal lattice. [1] Data Interpretation: These methods have provided strong evidence for the barrel-stave model, showing that this compound pores are formed by a ring of α-helical peptides. [1][3]They have also allowed for the determination of key structural parameters, such as the number of monomers per pore and the inner and outer radii of the pore. [1]

Quantitative Comparison of Biophysical Data

The following table summarizes and compares the quantitative data obtained from various biophysical methods for the characterization of this compound pores.

ParameterElectrophysiologyX-ray DiffractionEC-STM / AFMMolecular Dynamics
Pore Diameter (Inner) Inferred from conductance~1.8 nm (for 8-9 monomers) [1]~2.3 nm [9]Varies with monomer number
Number of Monomers 6 to 12 [1]8 [3]6 [1]5, 6, 7, or 8 [10]
Conductance Levels Multiple discrete levels (e.g., 0.3, 1.1, 2.2, 3.34 nS) [11]N/AN/ACorrelated with pore size
Peptide Orientation TransmembranePerpendicular to membrane [3]Perpendicular to membrane [1]Transmembrane

Conclusion: A Multi-faceted Approach to Validation

The validation of this compound pore formation is not reliant on a single technique but rather on the convergence of evidence from a suite of complementary biophysical methods. Electrophysiology provides the functional readout of ion channel activity, while fluorescence spectroscopy and isothermal titration calorimetry offer insights into the molecular interactions and thermodynamics that drive pore formation. High-resolution structural methods, such as X-ray diffraction and EC-STM, provide the architectural details of the pore itself.

For researchers in drug development, a thorough biophysical characterization of peptide-membrane interactions is paramount. By employing a multi-pronged approach, as outlined in this guide, a comprehensive understanding of the mechanism of action of membrane-active peptides can be achieved, paving the way for the rational design of novel therapeutics.

References

  • Yang, L., Harroun, T.A., Weiss, T.M., Ding, L., & Huang, H.W. (2001). Barrel-Stave Model or Toroidal Model? A Case Study on Melittin Pores. Biophysical Journal, 81(3), 1475–1485. [Link]

  • Frey, S., & Tamm, L.K. (1991). Orientation of Melittin in Phospholipid Bilayers. A Polarized Attenuated Total Reflection Infrared Study. Biophysical Journal, 60(4), 922–930. [Link]

  • Abbasi, F., Leitch, J., Su, Z., Szymański, G., & Lipkowski, J. (2012). Direct visualization of the this compound pore formed in a planar phospholipid matrix. Proceedings of the National Academy of Sciences, 109(51), 20852-20857. [Link]

  • Tulumello, D. V., & Deber, C. M. (2009). A thermodynamic approach to this compound pore formation. Biophysical journal, 96(7), 2749-2758. [Link]

  • Yang, P., Wu, F., & Chen, Z. (2013). Dependence of this compound Membrane Orientation on the Solution Concentration. The journal of physical chemistry. C, Nanomaterials and interfaces, 117(33), 17038–17045. [Link]

  • Experimental approach for the assessment of fluorescence quenching mechanism of protein-like substance and natural organic matter by multi-spectroscopic method. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Abbasi, F., et al. (2018). Direct visualization of this compound ion pores formed in a floating phospholipid membrane supported on a gold electrode surface. Langmuir, 34(43), 12817-12826. [Link]

  • Schreiber, M., & Gordon, M. (2000). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(12), 1105-1111. [Link]

  • Le, T. H., & Im, W. (2013). Multi-oligomeric states of this compound ion channel: Assemblies and conductance. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(2), 527-535. [Link]

  • Tsemperouli, M., & Vogeley, L. (2014). Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. Nature protocols, 9(12), 2920-2931. [Link]

  • Swamy, M. J., & Sankhala, R. S. (2015). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. In Lipid-Protein Interactions (pp. 129-145). Humana Press, New York, NY. [Link]

  • Qian, S., Wang, W., Yang, L., & Huang, H. W. (2008). Structure of the this compound pore reconstructed by x-ray diffraction analysis. Biophysical journal, 94(9), 3512-3522. [Link]

  • Ladokhin, A. S., & White, S. H. (2011). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. Biophysical journal, 101(6), L37-L39. [Link]

  • Stankowski, S., & Schwarz, G. (1988). This compound adsorption to a planar lipid bilayer. Biochimica et Biophysica Acta (BBA) - Biomembranes, 941(2), 239-247. [Link]

  • Swamy, M. J., & Sankhala, R. S. (2015). Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry. In Lipid-Protein Interactions (pp. 129-145). Humana Press. [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. [Link]

  • Salnikov, E. S., De Zotti, M., Peggion, C., Toniolo, C., Raap, J., & Bechinger, B. (2009). This compound Topology in Phospholipid Membranes by Oriented Solid-state NMR and EPR Spectroscopies: A Comparison. The journal of physical chemistry. B, 113(11), 3554–3561. [Link]

  • Fluorescence Quenching. (n.d.). University of Potsdam. Retrieved January 27, 2026, from [Link]

  • Marsh, D. (2009). Orientation and peptide-lipid interactions of this compound incorporated in phospholipid membranes: polarized infrared and spin-label EPR spectroscopy. Biochemistry, 48(4), 808-817. [Link]

  • (a) Multiple levels of conductance of this compound pores at 70 mV.... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. (2024, June 27). UPCommons. [Link]

  • Bezrukov, S. M., Vodyanoy, I., & Parsegian, V. A. (1996). Probability of this compound Conductance States Varies with Nonlamellar Tendency of Bilayer Phospholipids. Biophysical journal, 70(5), 2339-2347. [Link]

  • Ch 26 Lab Video: Fluorescence Quenching. (2022, January 21). YouTube. [Link]

  • Bezrukov, S. M., & Kasianowicz, J. J. (1993). Neutral Polymers in the Nanopores of this compound and Alpha-Hemolysin. Biophysical journal, 65(5), 1898-1907. [Link]

  • Using Isothermal Titration Calorimetry for Biophysical Characterization of Chromatin-Binding Proteins. (2016, October 27). News-Medical.Net. [Link]

  • Investigating this compound Ion Channel Behavior in Lipid Bilayers. (n.d.). Calvin University. Retrieved January 27, 2026, from [Link]

  • Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. (2023). MDPI. [Link]

  • Fluorescence Quenching Method for the Determination of Colchicine with Some Aromatic Amino Acids as Probes. (2009). ResearchGate. [Link]

  • Hong, M., & Hsieh, C. H. (2003). Orientation and Dynamics of an Antimicrobial Peptide in the Lipid Bilayer by Solid-State NMR Spectroscopy. Biophysical journal, 85(4), 2423-2434. [Link]

  • Bilayers. (n.d.). University of Maryland, Baltimore. Retrieved January 27, 2026, from [Link]

  • He, K., Ludtke, S. J., Worcester, D. L., & Huang, H. W. (1996). Characterization of Antibiotic Peptide Pores Using Cryo-EM and Comparison to Neutron Scattering. Biophysical journal, 71(5), 2669-2675. [Link]

  • Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. (n.d.). Cytoscape. Retrieved January 27, 2026, from [Link]

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Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Alamethicin in Different Membrane Models

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Enigma of a Pore-Forming Peptide

Alamethicin, a 20-amino-acid peptide rich in the non-proteinogenic amino acid α-aminoisobutyric acid, has long served as a paradigm for understanding the mechanisms of voltage-gated ion channels and antimicrobial peptides.[1] Its ability to self-assemble within lipid bilayers to form discrete, ion-conducting pores has made it a subject of intense study for decades. The heterogeneity of its conductance states, corresponding to pores of varying sizes, presents a fascinating biophysical puzzle.[2] Understanding how the local membrane environment dictates the structure and function of these this compound pores is paramount for fields ranging from fundamental biophysics to the rational design of novel antimicrobial agents.

This guide provides a comparative analysis of this compound's behavior in different membrane models. We will move beyond a mere recitation of facts to delve into the causality behind experimental choices, offering field-proven insights into why certain models are chosen for specific scientific questions. We will explore the practicalities of key experimental techniques, providing detailed protocols and comparative data to empower researchers in their own investigations of this remarkable peptide.

The "Barrel-Stave" vs. "Toroidal" Pore: A Fundamental Dichotomy

Two primary models describe the architecture of peptide-induced pores in membranes: the "barrel-stave" and the "toroidal" (or "wormhole") models.[3] this compound is a classic example of a peptide that forms barrel-stave pores . In this model, the peptide monomers insert into the membrane and aggregate like the staves of a barrel, forming a central aqueous channel lined entirely by the hydrophilic faces of the peptides.[3] This creates a well-defined proteinaceous pore within the lipid bilayer.

In contrast, the toroidal model, often associated with peptides like magainin, involves the lipids bending inward to line the pore along with the peptides.[3] This creates a more disordered and dynamic pore where the lipid headgroups are an integral part of the channel lining.

The following diagram illustrates the key differences between these two models.

Caption: Barrel-Stave vs. Toroidal Pore Models.

Choosing Your Battlefield: A Comparative Look at Membrane Models

The choice of membrane model is a critical experimental decision that profoundly influences the observed behavior of this compound. Each model system offers a unique set of advantages and limitations.

Membrane ModelDescriptionAdvantagesDisadvantagesBest Suited For
Planar Lipid Bilayers (PLBs) / Black Lipid Membranes (BLMs) A single lipid bilayer formed across a small aperture, separating two aqueous compartments.[2][4]- Allows for direct electrical recording of single-channel currents.[2] - Precise control over the applied voltage. - Well-suited for studying voltage-gating mechanisms.- Technically challenging to form and maintain stable membranes. - The presence of residual solvent can affect membrane properties. - Not ideal for high-throughput screening.- Detailed electrophysiological characterization of ion channel properties. - Investigating the voltage-dependence of pore formation.
Liposomes / Vesicles Spherical vesicles composed of a lipid bilayer enclosing an aqueous core. Can be unilamellar or multilamellar, and range in size from small (SUVs, ~25-50 nm) to giant (GUVs, >1 µm).[5][6]- High stability and ease of preparation.[7] - Versatile for a wide range of biophysical assays (e.g., leakage, fusion, binding).[5] - GUVs allow for direct visualization of peptide-membrane interactions by microscopy.[8][9]- Indirect measurement of pore formation (e.g., dye leakage). - Membrane curvature can influence peptide insertion and activity. - Difficult to control membrane tension.- High-throughput screening of peptide activity. - Studying membrane permeabilization and disruption. - Visualizing peptide-induced membrane remodeling.
Micelles Self-assembled aggregates of amphiphilic molecules in which the hydrophobic tails form the core and the hydrophilic heads are exposed to the solvent.[10]- Simple to prepare. - Optically clear, making them suitable for certain spectroscopic studies (e.g., NMR, CD).- Do not possess a lipid bilayer structure. - Do not mimic the barrier function of a cell membrane. - this compound is buried within the micelle, which may not reflect its state in a bilayer.[10]- Preliminary structural studies of the peptide in a membrane-mimetic environment.

Experimental Deep Dive: Protocols and Comparative Data

Planar Lipid Bilayer (PLB) Electrophysiology: The Gold Standard for Channel Characterization

The power of PLB recordings lies in the ability to resolve the discrete conductance steps of individual this compound channels, providing unparalleled insight into their assembly and dynamics.

cluster_0 BLM Setup cluster_1 This compound Addition & Recording setup Two aqueous chambers separated by a Teflon film with a ~100 µm aperture. lipid_app Apply lipid solution (e.g., DPhPC in n-decane) across the aperture. setup->lipid_app formation Monitor capacitance until a stable bilayer forms (~0.7 µF/cm²). lipid_app->formation alamethicin_add Add this compound to one chamber (cis side). formation->alamethicin_add voltage_clamp Apply a transmembrane potential using Ag/AgCl electrodes. alamethicin_add->voltage_clamp current_rec Record ion current using a patch-clamp amplifier. voltage_clamp->current_rec analysis Analyze current traces for discrete conductance steps. current_rec->analysis

Caption: Workflow for BLM recording of this compound channels.

Materials:

  • BLM setup (two chambers separated by a Teflon or Delrin partition with a small aperture).

  • Patch-clamp amplifier and data acquisition system.

  • Ag/AgCl electrodes.

  • Lipid solution (e.g., 10-25 mg/mL DPhPC in n-decane).[4]

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

  • This compound stock solution (e.g., 1 mg/mL in ethanol).

Procedure:

  • Chamber Preparation: Thoroughly clean the BLM chambers. Pre-treat the aperture by applying a small amount of the lipid solution and allowing it to dry.

  • Electrolyte Filling: Fill both chambers with the electrolyte solution, ensuring the levels are equal.

  • Electrode Placement: Place the Ag/AgCl electrodes in each chamber, connecting them to the amplifier headstage.

  • Bilayer Formation: Using a fine brush or syringe, "paint" the lipid solution across the aperture. Monitor the capacitance of the system. A stable bilayer is indicated by a capacitance of approximately 0.7 µF/cm².

  • This compound Addition: Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis chamber (the chamber connected to the command voltage). Allow a few minutes for the peptides to incorporate into the membrane.

  • Voltage Application and Recording: Apply a transmembrane potential (e.g., +100 mV to the cis side). Record the resulting ion current. You should observe discrete, step-like increases in current, corresponding to the opening of this compound pores.[2]

  • Data Analysis: Analyze the current traces to determine the conductance of the different pore states. Create a histogram of the current levels to visualize the distribution of open channel states.[2]

The lipid environment significantly impacts the conductance of this compound pores. This is often attributed to the hydrophobic matching between the peptide and the bilayer, as well as the physical properties of the membrane, such as fluidity.

Lipid CompositionTypical Conductance of Lowest State (pS in 1M KCl)Observations
DPhPC (Diphytanoylphosphatidylcholine) ~200-400Forms stable bilayers. Often used as a standard for this compound recordings.
POPC (Palmitoyloleoylphosphatidylcholine) ~150-300Fluid-phase lipid. This compound readily inserts and forms channels.
DPPC (Dipalmitoylphosphatidylcholine) - Gel Phase Significantly reduced or no activityThis compound adsorbs to the surface but does not efficiently insert into the rigid gel-phase bilayer.[11]
POPC/Cholesterol (30 mol%) ~100-200Cholesterol can decrease membrane fluidity and alter the distribution of this compound, often leading to a decrease in pore conductance.[12]
POPE (Palmitoyloleoylphosphatidylethanolamine) Higher conductance levels observedThe conical shape of PE lipids can induce membrane curvature strain, which may favor the formation of larger this compound pores.
Liposome Leakage Assays: A High-Throughput Approach to Assessing Membrane Permeabilization

Fluorescence-based leakage assays using liposomes are a powerful and widely used method to screen the membrane-disrupting activity of peptides like this compound. The principle is to encapsulate a fluorescent dye at a self-quenching concentration within the liposomes. Upon pore formation by the peptide, the dye leaks out, becomes diluted, and its fluorescence de-quenches, resulting in an increase in fluorescence intensity.

cluster_0 Liposome Preparation cluster_1 Leakage Measurement lipid_film Prepare a thin lipid film by evaporating the solvent from a lipid solution. hydration Hydrate the film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM). lipid_film->hydration extrusion Extrude the liposome suspension through a polycarbonate membrane to create unilamellar vesicles of a defined size (e.g., 100 nm). hydration->extrusion purification Remove non-encapsulated calcein using size-exclusion chromatography. extrusion->purification incubation Incubate the calcein-loaded liposomes with varying concentrations of this compound. purification->incubation fluorescence_measurement Monitor the increase in calcein fluorescence over time using a fluorometer (Ex/Em ~490/515 nm). incubation->fluorescence_measurement lysis Add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal. fluorescence_measurement->lysis calculation Calculate the percentage of leakage relative to the maximum fluorescence. lysis->calculation

Caption: Workflow for a calcein leakage assay.

Materials:

  • Lipids (e.g., POPC, POPC/cholesterol).

  • Calcein.

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

  • Fluorometer.

  • Triton X-100.

Procedure:

  • Liposome Preparation:

    • Prepare a thin film of the desired lipid composition in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen.

    • Hydrate the lipid film with a calcein solution (e.g., 80 mM calcein in buffer) to form multilamellar vesicles.

    • Subject the vesicle suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the suspension through a 100 nm polycarbonate membrane to produce large unilamellar vesicles (LUVs).

  • Purification: Separate the calcein-loaded liposomes from free calcein by passing the suspension through a size-exclusion column.

  • Leakage Assay:

    • In a cuvette, add the purified liposomes to a buffer solution.

    • Add the desired concentration of this compound and immediately start monitoring the fluorescence intensity at an excitation of ~490 nm and an emission of ~515 nm.

    • After the fluorescence signal has stabilized, add a small amount of Triton X-100 to lyse all vesicles and obtain the 100% leakage value.

  • Data Analysis: Calculate the percentage of leakage as follows: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.[13]

Cholesterol is a key modulator of membrane properties, and its presence can significantly affect the activity of this compound.[14]

Liposome CompositionThis compound Concentration for 50% Leakage (µM)Observations
POPC ~1-2This compound efficiently permeabilizes fluid POPC membranes.
POPC/Cholesterol (20 mol%) ~3-5Cholesterol increases membrane order and thickness, which can hinder the insertion of this compound, thus requiring a higher peptide concentration to induce the same level of leakage.
POPC/Cholesterol (40 mol%) >10At high concentrations, cholesterol can further stabilize the membrane, making it more resistant to this compound-induced permeabilization. In some cases, high cholesterol can even promote fusion events.[15]

The Role of Cholesterol: A Double-Edged Sword

Cholesterol's influence on this compound's activity is multifaceted. On one hand, by increasing the mechanical strength and ordering of the lipid acyl chains, cholesterol can inhibit the insertion and pore-forming ability of this compound.[16] On the other hand, there is evidence to suggest that at low concentrations, this compound can disrupt the lateral organization of cholesterol-rich domains within the membrane, suggesting a secondary mechanism of membrane disruption beyond simple pore formation.[17] This highlights the importance of considering the complex interplay between peptides and all membrane components.

Conclusion: An Integrated Approach for a Complete Picture

No single membrane model can fully recapitulate the complexity of a biological membrane. Therefore, a multi-pronged approach is essential for a comprehensive understanding of this compound's function. By combining the high-resolution electrical data from planar lipid bilayers with the high-throughput and visually intuitive results from liposome-based assays, researchers can build a more complete and nuanced picture of how this fascinating peptide interacts with and disrupts lipid membranes. The insights gained from such comparative studies are not only crucial for advancing our fundamental understanding of ion channels but also for the development of new therapeutic strategies that target cell membranes.

References

  • Investigating this compound Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. Available from: [Link]

  • Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. PubMed Central. Available from: [Link]

  • Preparation of giant unilamellar vesicles. The Royal Society of Chemistry. Available from: [Link]

  • "Reversed" this compound conductance in lipid bilayers. PubMed. Available from: [Link]

  • Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. PubMed Central. Available from: [Link]

  • How to get started with lipid bilayer experiments. Elements srl. Available from: [Link]

  • Barrel-stave model for this compound and toroidal model for magainin... ResearchGate. Available from: [Link]

  • Structure of Micelle-Associated this compound from 1H NMR. Evidence for Conformational Heterogeneity in a Voltage-Gated Peptide. ACS Publications. Available from: [Link]

  • Peptide-Membrane Interactions Monitored by Fluorescence Lifetime Imaging: A Study Case of Transportan 10. PubMed. Available from: [Link]

  • Pore formation in lipid membranes by this compound. PubMed. Available from: [Link]

  • Structure of micelle-associated this compound from 1H NMR. Evidence for conformational heterogeneity in a voltage-gated peptide. PubMed. Available from: [Link]

  • Structure of the this compound Pore Reconstructed by X-Ray Diffraction Analysis. PubMed Central. Available from: [Link]

  • A Practical Guide to Preparation and Applications of Giant Unilamellar Vesicles Formed via Centrifugation of Water-in-Oil Emulsion Droplets. National Institutes of Health. Available from: [Link]

  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. PubMed Central. Available from: [Link]

  • Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. Niels Bohr Institutet. Available from: [Link]

  • Structure of transmembrane pore induced by Bax-derived peptide: Evidence for lipidic pores. PNAS. Available from: [Link]

  • Melittin and this compound induce calcein leakage A: To vesicles filled... ResearchGate. Available from: [Link]

  • (PDF) Peptide–Membrane Interactions Monitored by Fluorescence Lifetime Imaging: A Study Case of Transportan 10. ResearchGate. Available from: [Link]

  • Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. ResearchGate. Available from: [Link]

  • Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. PubMed Central. Available from: [Link]

  • This compound Disrupts the Cholesterol Distribution in Dimyristoyl Phosphatidylcholine-Cholesterol Lipid Bilayers. PubMed. Available from: [Link]

  • Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method. ResearchGate. Available from: [Link]

  • Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. PubMed Central. Available from: [Link]

  • "Making Giant Unilamellar Vesicles via Hydration of a Lipid Film". In: Current Protocols in Cell Biology. EPFL. Available from: [Link]

  • The membrane pores formed by melittin and this compound a Pictures of the... ResearchGate. Available from: [Link]

  • Interaction of this compound Pores in DMPC Bilayers. PubMed Central. Available from: [Link]

  • Effect of α-helical peptides on liposome structure : A comparative study of melittin and this compound. DiVA portal. Available from: [Link]

  • Fluorescence Spectroscopy in Peptide and Protein Analysis. CMB-UNITO. Available from: [Link]

  • Giant Vesicle Preparation. Avanti Polar Lipids. Available from: [Link]

  • Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms. MDPI. Available from: [Link]

  • The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures. MDPI. Available from: [Link]

  • Structure of transmembrane pore induced by Bax-derived peptide: Evidence for lipidic pores. Rice University. Available from: [Link]

  • Spectroscopic Studies of Peptide-Membrane Interactions. ScholarlyCommons. Available from: [Link]

  • Thermodynamics Of Membrane Protein Folding Measured By Fluorescence Spectroscopy l Protocol Preview. YouTube. Available from: [Link]

  • Membrane Pores Induced by Magainin. ACS Publications. Available from: [Link]

  • Membrane Cholesterol Content and Lipid Organization Influence Melittin and Pneumolysin Pore-Forming Activity. PubMed Central. Available from: [Link]

  • Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. PubMed Central. Available from: [Link]

  • Charge distribution and imperfect amphipathicity affect pore formation by antimicrobial peptides. CORE. Available from: [Link]

  • Direct Retrieval of Biomechanical and Hydrodynamic Parameters for Drug Carrier Liposomes Using Conventional Extrusion Processes. ACS Publications. Available from: [Link]

  • Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. MDPI. Available from: [Link]

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comparing alamethicin's ion selectivity to other channel formers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Ion Selectivity of Alamethicin and Other Channel Formers

For researchers in ion channel biophysics and drug development, understanding the nuanced differences in ion selectivity among various channel-forming agents is paramount. This guide provides an in-depth comparison of the ion selectivity of the voltage-gated peptide channel, this compound, with other well-characterized channel formers: the peptide antibiotic gramicidin A, the ionophore valinomycin, and bacterial porins. We will delve into the structural and mechanistic bases for their distinct selectivity profiles and provide protocols for their experimental determination.

The Principle of Ion Selectivity in Channel Formers

Ion channels and other transporters achieve their physiological roles by discriminating between different ions, a property known as ion selectivity.[1] This selectivity is not merely a function of pore size but arises from a complex interplay of factors including the geometry of the selectivity filter, the chemical environment within the pore, and the thermodynamics of ion hydration.[1][2] The ability of a channel to favor the passage of one ion over another is fundamental to processes like nerve impulse propagation and maintenance of cellular homeostasis.

This compound: A Voltage-Dependent Channel with Variable Selectivity

This compound is a 20-amino acid peptide antibiotic that forms voltage-dependent ion channels in lipid membranes.[3] Unlike many other channel formers with a fixed selectivity, this compound exhibits a remarkable variability in its ion preference.

Mechanism of Channel Formation and Gating

This compound monomers insert into the membrane and, under the influence of a transmembrane voltage, aggregate to form a barrel-stave pore. The number of monomers in the aggregate can vary, leading to channels with multiple conductance states.

Ion Selectivity of this compound

The ion selectivity of this compound channels is not absolute and is influenced by several factors:

  • Ionic Strength: At low ionic strengths, this compound channels tend to be cation-selective. As the salt concentration increases, they can become anion-selective.[3]

  • Fixed Charges: The distribution of charged residues on the peptide influences its selectivity. Native this compound can exhibit either cation or anion selectivity depending on the orientation of the channel in the membrane relative to a salt gradient.[3]

  • pH: The protonation state of glutamic acid residues in the this compound sequence can be modulated by pH, which in turn affects the channel's charge and its ion selectivity.[4]

Due to this variability, a single ion selectivity ratio for this compound is not typically reported. Instead, its selectivity is characterized under specific experimental conditions.

Gramicidin A: A Narrow Channel with High Cation Selectivity

Gramicidin A is a linear polypeptide that forms a dimeric channel across the lipid bilayer.[5] It is well-known for its high selectivity for monovalent cations.[6]

Structural Basis of Gramicidin A Selectivity

The gramicidin A channel is a narrow pore, approximately 4 Å in diameter, lined by the peptide backbone.[7] This narrow dimension forces ions to move in a single file, shedding most of their hydration shell.[7]

Ion Selectivity Profile

Gramicidin A is exclusively selective for monovalent cations, with a permeability sequence typically following the order of ionic radii for alkali metals: Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺.[6] Divalent cations, such as Ca²⁺, block the channel.[6] The transport of ions is tightly coupled to the movement of water molecules, also in a single file.[7]

Valinomycin: A Highly Selective Potassium Carrier

Valinomycin is a cyclic depsipeptide that functions as a mobile ion carrier rather than a channel former.[8] It is renowned for its exceptionally high selectivity for potassium ions (K⁺).[9]

Mechanism of Valinomycin's K⁺ Selectivity

Valinomycin's structure features a central cavity lined with six carbonyl oxygen atoms. This cavity perfectly accommodates a dehydrated K⁺ ion (ionic radius ~1.33 Å), replacing its hydration shell with a cage of oxygen ligands.[8][9] The smaller sodium ion (Na⁺, ionic radius ~0.95 Å) is too small to be effectively coordinated by all six carbonyl groups, making its complexation with valinomycin energetically unfavorable.[9] This size-based discrimination results in a K⁺/Na⁺ selectivity ratio of approximately 10,000:1.[9] The exterior of the valinomycin-K⁺ complex is hydrophobic, facilitating its diffusion across the lipid membrane.

Porins: Large, Water-Filled Channels with Weak Selectivity

Porins are beta-barrel proteins found in the outer membranes of Gram-negative bacteria.[10] They generally form large, water-filled channels that allow the passive diffusion of small hydrophilic molecules.[11]

Ion Selectivity in Porins

Compared to the other channel formers discussed, porins are far less selective. Their larger pore size (typically 1.0 to 2.0 nm in diameter) allows for the passage of a wider range of ions and small molecules.[10][12] However, they are not entirely non-selective:

  • Charge Selectivity: Many porins exhibit a slight preference for either cations or anions. This is determined by the presence of charged amino acid residues at the entrance and within the pore.[13]

  • Weak Ion-Specific Selectivity: Some porins show a weak selectivity for certain ions over others. For example, some are cation-selective with a 3- to 40-fold preference for K⁺ over Cl⁻.[10][12] The relative mobility of ions within the large, water-filled pore is similar to their mobility in free solution.[10][12]

Comparative Summary of Ion Selectivity

FeatureThis compoundGramicidin AValinomycinPorins
Mechanism Voltage-gated channelDimeric channelMobile ion carrierBeta-barrel channel
Primary Selectivity Variable (Cation or Anion)[3]Monovalent Cations[5]K⁺ >> Na⁺[9]Weakly selective (Cationic or Anionic)[10]
Selectivity Basis Ionic strength, fixed charges, pH[3][4]Narrow pore (4 Å), single-file transport[7]Precise cavity size for K⁺[8][9]Pore size, charged residues[13]
K⁺/Na⁺ Selectivity Ratio Not applicable (variable)K⁺ > Na⁺[6]~10,000:1[9]Weakly K⁺ selective over Cl⁻ (3-40:1)[10]
Transport of Divalent Cations PermeableBlocked[6]Not transportedPermeable (if small enough)

Experimental Determination of Ion Selectivity

The ion selectivity of channel formers is typically determined using electrophysiological techniques, primarily with artificial lipid bilayers.

Black Lipid Membrane (BLM) Electrophysiology

This technique involves forming a lipid bilayer across a small aperture separating two aqueous compartments. The channel-forming molecules are added to one or both compartments, and the resulting ion currents are measured using electrodes.

Protocol for Determining Ion Selectivity Ratios using BLM:

  • BLM Formation: A lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is painted across a small aperture (100-200 µm) in a Teflon cup separating two buffered aqueous solutions. The formation of a stable, thin bilayer is monitored by measuring its capacitance.

  • Channel Reconstitution: The channel-forming peptide (e.g., this compound, gramicidin A) is added to the cis compartment (the side to which voltage is applied).

  • Establishment of an Ion Gradient: A salt gradient is established across the bilayer. For example, the cis compartment may contain 1 M KCl, while the trans compartment contains 0.1 M KCl.

  • Measurement of Reversal Potential (E_rev): A voltage ramp is applied across the membrane, and the single-channel current-voltage (I-V) relationship is recorded. The reversal potential is the voltage at which the net current flow is zero.

  • Calculation of Permeability Ratio: The permeability ratio of two ions (e.g., P_K / P_Cl) can be calculated from the reversal potential using the Goldman-Hodgkin-Katz (GHK) voltage equation.

Caption: Workflow for determining ion selectivity using BLM electrophysiology.

Conclusion

The ion selectivity of channel formers spans a wide spectrum, from the highly specific carrier mechanism of valinomycin to the more promiscuous, larger pores of porins. This compound occupies a unique position with its voltage-dependent and environmentally sensitive ion selectivity. Understanding these differences is crucial for applications ranging from the development of novel antibiotics to the design of synthetic ion channels for biosensing and therapeutic purposes. The experimental protocols outlined provide a framework for the quantitative assessment of these fundamental properties.

References

  • Hille, B. (2001). Ion Channels of Excitable Membranes (3rd ed.).
  • Doyle, D. A., Morais Cabral, J., Pfuetzner, R. A., Kuo, A., Gulbis, J. M., Cohen, S. L., Chait, B. T., & MacKinnon, R. (1998). The structure of the potassium channel: molecular basis of K+ conduction and selectivity. Science, 280(5360), 69–77.
  • Varma, S., Sabo, D., & Rempe, S. B. (2008). K+/Na+ selectivity in K channels and valinomycin: over-coordination versus cavity-size constraints. Journal of molecular biology, 376(1), 13–22. [Link]

  • Pressman, B. C. (1976). Biological applications of ionophores. Annual review of biochemistry, 45, 501–530.
  • Kelkar, D. A., & Chattopadhyay, A. (2007). The gramicidin ion channel: a model membrane protein. Biochimica et biophysica acta, 1768(8), 2011–2025. [Link]

  • Roux, B., & Schulten, K. (2004). Computational studies of membrane channels. Structure, 12(8), 1343–1351.
  • Benz, R., Schmid, A., & Hancock, R. E. (1985). Ion selectivity of gram-negative bacterial porins. Journal of bacteriology, 162(2), 722–727.
  • Finkelstein, A., & Andersen, O. S. (1981). The gramicidin A channel: a review of its permeability characteristics with special reference to the single-file aspect of transport. Journal of membrane biology, 59(3), 155–171. [Link]

  • Andersen, O. S. (1983). Ion movement through gramicidin A channels. Single-channel measurements at very high potentials. Biophysical journal, 41(2), 119–133.
  • Tosteson, D. C. (1981). The molecular basis of ion transport across cell membranes. Progress in biophysics and molecular biology, 39(1), 1–5.
  • Benz, R., & Hancock, R. E. (1981). Properties of the large ion-permeable pores formed from protein F of Pseudomonas aeruginosa in lipid bilayer membranes. Biochimica et biophysica acta, 646(2), 298–308.
  • Marshall, G. L., & Sansom, M. S. (1997). Engineering charge selectivity in this compound channels. Biophysical journal, 73(5), 2413–2423. [Link]

  • Berezin, S. K. (2015). Valinomycin as a classical anionophore: mechanism and ion selectivity. Journal of membrane biology, 248(4), 713–726. [Link]

  • Let's Talk Academy. (2026, January 26). Valinomycin Ion Transport - CSIR NET LIFE SCIENCE COACHING. Let's Talk Academy. [Link]

  • Colombini, M. (2004). VDAC: a multi-functional mitochondrial protein at a crossroads of metabolism, cell death and cancer. Biochimica et biophysica acta, 1658(1-2), 1–2.
  • Andersen, O. S., & Koeppe, R. E. (1992). Molecular determinants of channel function. Physiological reviews, 72(4 Suppl), S89–S158.
  • Hanke, W., & Schlue, W. R. (1993).
  • Tieleman, D. P., Breed, J., & Berendsen, H. J. (1998). Understanding pH-dependent selectivity of this compound K18 channels by computer simulation. Biophysical journal, 74(6), 2786–2802. [Link]

  • Shvinka, N. E., & Caffier, G. (1988). Selectivity for cations in potassium and gramicidin channels of the muscle fibre membrane. Biomedica biochimica acta, 47(6), 481–487.
  • Benz, R. (1988). Structure and function of porins from gram-negative bacteria. Annual review of microbiology, 42, 359–393.
  • Woolley, G. A., & Wallace, B. A. (1992). Model ion channels: gramicidin and this compound. Journal of membrane biology, 129(2), 109–136.
  • Benz, R., & Bauer, K. (1988). Permeation of hydrophilic molecules through the outer membrane of gram-negative bacteria. Review on bacterial porins. European journal of biochemistry, 176(1), 1–19.
  • Cafiso, D. S. (1994). This compound: a peptide model for voltage gating and protein-membrane interactions. Annual review of biophysics and biomolecular structure, 23, 141–165.
  • Eisenman, G., & Horn, R. (1983). Ionic selectivity revisited: the role of kinetic and equilibrium processes in ion permeation. Journal of membrane biology, 76(3), 197–224.
  • Sansom, M. S. (1991). The biophysics of peptide models for ion channels. Progress in biophysics and molecular biology, 55(3), 139–235.
  • Tieleman, D. P., Sansom, M. S. P., & Berendsen, H. J. C. (1999). The mechanism of channel formation by this compound as viewed by molecular dynamics simulations. Biophysical journal, 76(1 Pt 1), 40–49.
  • Andersen, O. S. (1999). Ion channels. Current opinion in chemical biology, 3(5), 557–562.
  • Schirmer, T. (1998). General and specific porins from bacterial outer membranes. Journal of structural biology, 121(2), 101–109.
  • Latorre, R., & Alvarez, O. (1981). Voltage-dependent channels in planar lipid bilayer membranes. Physiological reviews, 61(1), 77–150.
  • Mueller, P., & Rudin, D. O. (1968). Action potentials induced in bimolecular lipid membranes.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Alamethicin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench—The Lifecycle of a Potent Peptide

Alamethicin, a 20-amino acid peptaibol antibiotic produced by the fungus Trichoderma viride, is a powerful tool in membrane research.[1] Its capacity to form voltage-gated ion channels in lipid bilayers makes it invaluable for studying membrane transport, mitochondrial permeability, and as an antimicrobial agent against Gram-positive bacteria.[2][3][4][5] However, the very properties that make this compound a potent biological modulator—its ability to disrupt cellular membranes—also classify it as a hazardous substance requiring meticulous disposal procedures.

This guide provides an in-depth operational and logistical framework for the safe handling and disposal of this compound. As researchers, our responsibility extends beyond the successful execution of an experiment; it encompasses the entire lifecycle of a chemical, from acquisition to its final, environmentally sound disposal. This document is designed to build your confidence and competence in managing this compound waste, ensuring the safety of laboratory personnel and the preservation of our environment.

Part 1: Hazard Assessment and Regulatory Landscape

Intrinsic Hazards of this compound

This compound is classified as Acutely Toxic (Oral, Category 3) , with the hazard statement H301: "Toxic if swallowed." Its primary mechanism of toxicity stems from its ability to insert itself into cell membranes, forming pores that disrupt the vital ion gradients necessary for cellular function. This non-specific channel-forming action is the causal factor behind its broad biological effects, including the hemolysis of red blood cells.[3]

While insoluble in water, this compound is readily soluble in organic solvents like ethanol, methanol, and DMSO.[1][3] Therefore, any this compound-containing solution must be treated as hazardous, not only due to the peptide itself but also due to the characteristics of the solvent.

Environmental Hazards: An Unseen Risk
Ecotoxicity Endpoint Description Typical Test Organism
LC50 (Lethal Concentration) The concentration of a chemical in water that is lethal to 50% of a test population over a specified period (e.g., 96 hours).[6]Fish (e.g., Cyprinodon variegatus)
EC50 (Effective Concentration) The concentration that causes a specific, non-lethal effect in 50% of a test population (e.g., immobilization).[6][7]Invertebrates (e.g., Daphnia magna)
ErC50 / EbC50 The concentration that reduces the growth rate (r) or biomass (b) of algae by 50% over a period (e.g., 72 hours).[8][9][10]Algae (e.g., Pseudokirchneriella subcapitata)
Regulatory Framework: Navigating Compliance

In the United States, the disposal of chemical waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound is not specifically listed as a P- or U-series hazardous waste.[11][12][13][14][15] However, due to its acute oral toxicity, it would be classified as a characteristic hazardous waste for toxicity. All waste containing this compound must be managed according to federal, state, and local regulations for hazardous waste.

Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the use of appropriate Personal Protective Equipment (PPE) to protect employees from exposure to hazardous chemicals.

Part 2: Personnel Protection and Spill Management

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the acute toxicity of this compound, a conservative approach to PPE is mandatory. The following ensemble provides a robust barrier to exposure when handling this compound powder or solutions.

  • Hand Protection: Double-gloving is required.

    • Inner Glove: Standard disposable nitrile examination gloves.

    • Outer Glove: Thicker, chemical-resistant gloves. Neoprene or butyl rubber gloves are recommended when handling concentrated solutions or the pure solid, as they offer broad protection against organic solvents in which this compound is often dissolved.[2] For incidental contact with dilute aqueous-organic solutions, a heavy-duty (e.g., 8-mil) nitrile glove may be sufficient, but gloves should be changed immediately upon contact.[16]

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A lab coat, fully buttoned, is required. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>100 mL) of this compound solutions.

  • Respiratory Protection: While not typically required for handling small quantities of non-volatile solutions in a well-ventilated area or chemical fume hood, a NIOSH-approved respirator with an organic vapor/particulate cartridge should be available for cleaning up significant spills of this compound powder.

Emergency Procedures: Spill Containment and Cleanup

Prompt and correct response to a spill is critical to prevent exposure. All personnel handling this compound must be familiar with these procedures.

Spill Kit Contents:

  • Appropriate PPE (as listed above)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Two pairs of forceps for handling contaminated debris

  • Sealable, puncture-resistant hazardous waste bags or a designated waste container

  • Decontamination solution (e.g., 10% bleach solution, freshly prepared)

  • "Hazardous Spill" warning signs

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large, involves a highly volatile solvent, or you feel unsafe, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Secure the Area: Cordon off the spill area with warning signs.

  • Don PPE: Put on the full PPE ensemble described in section 2.1, including double gloves and respiratory protection if dealing with a powder.

  • Contain and Absorb:

    • For Liquid Spills: Cover the spill with an inert absorbent material, starting from the outside and working inward to prevent spreading.

    • For Solid Spills: Gently cover the powder with damp paper towels to avoid aerosolization.

  • Collect Waste: Carefully scoop the absorbed liquid or contained powder into a designated hazardous waste container or heavy-duty plastic bag using forceps. Place all contaminated materials (gloves, towels, etc.) into the same container.

  • Decontaminate:

    • Wipe the spill area with a 10% bleach solution (a 1:10 dilution of standard household bleach), allowing a contact time of at least 15-30 minutes. The strong oxidizing nature of hypochlorite is expected to cleave peptide bonds, thus inactivating the molecule.[17]

    • Follow the bleach decontamination with a wipe-down using 70% ethanol to remove bleach residue, and finally with water.

    • Collect all cleaning materials in the hazardous waste container.

  • Final Steps: Seal the waste container, label it clearly as "this compound Hazardous Waste," and arrange for pickup by your institution's hazardous waste management service. Remove PPE and wash hands thoroughly.

Part 3: this compound Waste Management Workflow

Proper disposal requires a systematic approach from the point of generation to final removal by a certified vendor. The following diagram illustrates the decision-making and handling process.

Alamethicin_Waste_Disposal cluster_0 Point of Generation (Lab Bench) cluster_1 cluster_2 Segregation & Primary Containment cluster_3 Accumulation & Disposal start This compound Waste Generated (Solid, Liquid, Contaminated PPE) sharps Sharps (Needles, Pipette Tips) start->sharps Is it sharp? liquid Liquid Waste (Solutions, Solvents) start->liquid Is it liquid? solid Solid Waste (Powder, Gels, Contaminated PPE) start->solid Is it solid? sharps_container Puncture-Resistant Sharps Container (Labeled 'this compound Waste') sharps->sharps_container liquid_container Leak-Proof, Compatible Waste Bottle (Labeled 'Hazardous Waste - this compound') liquid->liquid_container solid_container Double-Bagged, Labeled 'Hazardous Waste - this compound' solid->solid_container saa Store in Satellite Accumulation Area (SAA) sharps_container->saa liquid_container->saa solid_container->saa pickup Arrange for Pickup by Certified Hazardous Waste Contractor saa->pickup

Caption: Workflow for proper segregation and disposal of this compound waste.

Part 4: Waste Treatment and Disposal Protocols

The mandated and universally accepted method for this compound disposal is collection by a licensed hazardous waste contractor. However, for situations requiring decontamination of labware or potential on-site inactivation of small quantities of aqueous waste, the following chemically-plausible protocols are provided.

Disclaimer: These protocols are based on general chemical principles for peptide degradation. They have not been specifically validated for the complete inactivation of this compound in the peer-reviewed literature. The primary disposal route must always be through a certified hazardous waste vendor.

Protocol 1: In-Lab Decontamination of Glassware and Surfaces

This protocol is suitable for cleaning non-disposable items that have come into contact with this compound.

Methodology:

  • Pre-clean: After experimental use, rinse glassware or wipe surfaces with a solvent known to dissolve this compound (e.g., 70% ethanol) to remove gross contamination. Collect this solvent rinse as hazardous liquid waste.

  • Oxidative Inactivation: Immerse the glassware in, or liberally wipe the surface with, a freshly prepared 10% sodium hypochlorite (bleach) solution .

    • Causality: Sodium hypochlorite is a strong oxidizing agent that chemically alters and cleaves the peptide bonds that form the backbone of this compound, destroying its structure and biological activity.[17]

  • Contact Time: Allow a minimum contact time of 30 minutes .

  • Rinsing: Thoroughly rinse the items with copious amounts of water.

  • Final Wash: Proceed with a standard laboratory wash procedure (e.g., detergent wash followed by deionized water rinses).

Protocol 2: Chemical Inactivation of Aqueous this compound Waste (Unverified)

This protocol is a potential method for treating small volumes of dilute, primarily aqueous waste streams before collection. It should not be used for organic solvent waste.

Methodology:

  • Designation: Perform this procedure in a designated chemical fume hood.

  • Alkaline Hydrolysis: To the aqueous this compound waste, slowly add a sufficient volume of 10 M Sodium Hydroxide (NaOH) to bring the final concentration to 1 M NaOH .

    • Causality: Strong alkaline conditions promote the hydrolysis of amide (peptide) bonds.[18] This process breaks the peptide into smaller, inactive amino acid fragments. The use of 1 M NaOH has been demonstrated to be effective for the hydrolysis of other classes of antibiotics.[19]

  • Reaction: Stir the solution at room temperature for a minimum of 24 hours . Ensure the container is loosely capped to prevent pressure buildup but can vent safely within the fume hood.

  • Neutralization: After the reaction period, slowly and carefully neutralize the solution to a pH between 6 and 8 using an appropriate acid (e.g., hydrochloric acid). This step is exothermic and should be performed with caution in an ice bath.

  • Disposal: The neutralized, treated solution must still be collected as hazardous chemical waste. While the active peptide is likely degraded, the resulting solution is a complex chemical mixture not suitable for drain disposal.

Protocol 3: Disposal of Bulk and Solid Waste (Primary Method)

This is the standard, required procedure for all forms of this compound waste.

Methodology:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment:

    • Solid Waste (Contaminated PPE, gels, absorbent materials): Place in a heavy-duty, sealable plastic bag. Label the bag "Hazardous Waste: this compound." Place this bag inside a second bag (double-bag).

    • Liquid Waste (Stock solutions, solvent waste): Collect in a designated, leak-proof, and chemically compatible container with a screw-top cap. The container must be labeled "Hazardous Waste: this compound" and list all components (e.g., "this compound, Ethanol, Water").

    • Sharps (Pipette tips, needles): Place directly into a puncture-proof sharps container clearly labeled "Hazardous Waste: this compound Sharps."

  • Storage: Store all sealed and labeled containers in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring incompatible materials are segregated.

  • Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste management contractor.

A Note on Autoclaving: Standard steam autoclaving (121°C, 15 psi) is a sterilization method designed to kill microorganisms; it is not a validated chemical degradation method.[7] this compound has a high melting point (255-270°C),[1] and peptides can be thermally stable at temperatures exceeding standard autoclave cycles.[20] Therefore, autoclaving should not be relied upon to chemically inactivate this compound waste.

Conclusion

The responsible management of this compound waste is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards of this potent peptide, adhering to a strict PPE policy, and implementing a robust, segregated waste stream, researchers can confidently utilize this compound while minimizing risk. Always prioritize disposal through certified hazardous waste contractors and consult your institution's EHS department to ensure full compliance with all applicable regulations.

References

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Navigating the Bio-Frontier: A Comprehensive Guide to Personal Protective Equipment for Handling Alamethicin

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the handling of potent biomolecules like Alamethicin demands a meticulous approach to safety. This guide transcends a simple checklist of personal protective equipment (PPE). It is a holistic operational directive designed to instill a culture of safety and confidence in your laboratory. We will delve into the causality behind each procedural step, grounding our recommendations in established scientific principles and regulatory standards. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard: Why this compound Demands Respect

This compound, a peptide antibiotic produced by the fungus Trichoderma viride, is a valuable tool in research, known for its ability to form ion channels in lipid membranes.[1] However, this very bioactivity is what necessitates stringent safety protocols. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Safety Data Sheets (SDS) consistently classify this compound as "toxic if swallowed."[2][3][4] Accidental ingestion can lead to severe health consequences.

  • Skin and Eye Irritation: Direct contact with this compound powder or solutions can cause irritation to the skin and eyes.[2][5]

  • Respiratory Irritation: Inhalation of aerosolized this compound powder can irritate the respiratory tract.[2][5]

While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies like OSHA, the toxic nature of the compound dictates that a conservative approach to exposure control is paramount. In the absence of a defined OEL, the principle of "as low as reasonably achievable" (ALARA) must be rigorously applied.

Core Principles of Protection: A Multi-layered Defense

Effective protection against this compound exposure relies on a multi-layered strategy that combines engineering controls, administrative controls, and the correct use of personal protective equipment.

1. Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even considered, the laboratory environment itself should be engineered to minimize exposure.

  • Ventilation: All handling of powdered this compound or concentrated solutions should be conducted within a certified chemical fume hood or a Class II biological safety cabinet. This is the most critical engineering control to prevent the inhalation of airborne particles.

  • Designated Work Areas: Establish a clearly marked and physically segregated area for handling this compound. This prevents the spread of contamination to other parts of the laboratory.[3]

2. Administrative Controls: Safe Work Practices

These are the procedures and policies that govern how work is performed.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all tasks involving this compound, from weighing and reconstitution to experimental use and disposal.

  • Training: All personnel handling this compound must receive comprehensive training on its hazards, the proper use of PPE, and emergency procedures.

  • Hygiene: Prohibit eating, drinking, smoking, and the application of cosmetics in the designated this compound handling area.[3] Always wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, PPE provides the final barrier between you and the hazardous substance. The selection of appropriate PPE for handling this compound is a critical decision-making process.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_details Specific PPE Requirements Task Task to be Performed (e.g., Weighing, Reconstitution, Cell Culture) Eye Eye/Face Protection Task->Eye Hand Hand Protection Task->Hand Body Body Protection Task->Body Concentration Concentration of this compound (Powder vs. Dilute Solution) Concentration->Hand Respiratory Respiratory Protection Concentration->Respiratory Aerosol Potential for Aerosol Generation Aerosol->Respiratory Eye_Details ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles for solutions. Face shield over goggles for significant splash risk. Eye->Eye_Details Hand_Details Double gloving with nitrile gloves is recommended. Consult manufacturer's chemical resistance data for solvents used. Change gloves immediately upon contamination. Hand->Hand_Details Body_Details Disposable lab coat or gown. Closed-toe shoes. Body->Body_Details Respiratory_Details For weighing powder: NIOSH-approved N95 or higher particulate respirator. If significant aerosolization is possible, consider a powered air-purifying respirator (PAPR). Respiratory->Respiratory_Details

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Detailed PPE Recommendations

The following table summarizes the recommended PPE for various tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder ANSI Z87.1 compliant safety glasses with side shields.[6][7][8] A face shield worn over safety glasses is recommended.Double gloving with nitrile gloves.Disposable lab coat or gown.Required. NIOSH-approved N95 or higher particulate respirator.[9] A PAPR may be necessary for larger quantities.
Reconstituting Chemical splash goggles meeting ANSI Z87.1 standards.[6][7][8]Double gloving with nitrile gloves.Disposable lab coat or gown.Recommended if not performed in a fume hood.
Handling Solutions ANSI Z87.1 compliant safety glasses with side shields.[6][7][8]Nitrile gloves.Standard lab coat.Not generally required if handled in a well-ventilated area.
Cell Culture/Assays ANSI Z87.1 compliant safety glasses with side shields.[6][7][8]Nitrile gloves.Standard lab coat.Not required.

Causality of Choices:

  • Eye and Face Protection: The ANSI Z87.1 standard ensures that your eye and face protection has been tested for impact and, in the case of goggles and face shields, for splash resistance.[6][7][8] The use of a face shield over goggles when handling the powder provides an extra layer of protection against accidental splashes to the face.

  • Body Protection: A disposable lab coat is recommended when handling the powder to prevent contamination of personal clothing. This coat should be removed before leaving the designated work area.

  • Respiratory Protection: The primary risk of exposure when handling powdered this compound is inhalation. A NIOSH-approved N95 respirator is the minimum level of protection and is designed to filter out at least 95% of airborne particles.[9] For tasks with a higher potential for aerosolization, such as handling larger quantities of powder, a powered air-purifying respirator (PAPR) should be considered as it provides a higher level of protection and can be more comfortable for extended use. The use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[5]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE selection. It encompasses the entire lifecycle of the chemical in your laboratory.

Step-by-Step Donning and Doffing of PPE

Donning (Putting On) Sequence:

  • Lab Coat/Gown: Put on your disposable lab coat and fasten it completely.

  • Respiratory Protection (if required): Perform a user seal check each time you put on your respirator.

  • Eye/Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuff of your lab coat. Don the second pair of gloves over the first.

Doffing (Taking Off) Sequence (to minimize cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Gown: Unfasten the lab coat and roll it down from your shoulders, keeping the contaminated outer surface folded inward. Dispose of it in the designated hazardous waste container.

  • Eye/Face Protection: Remove your eye and face protection from the back to avoid touching the potentially contaminated front surface.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and exposure to other personnel.

Decontamination

For minor spills of this compound solutions, a 10% bleach solution (0.5% sodium hypochlorite) is a reasonable choice for decontamination, followed by a rinse with water. This is based on the effectiveness of sodium hypochlorite in deactivating other peptide toxins.[10] For larger spills or spills of powdered this compound, consult your institution's Environmental Health and Safety (EHS) department for guidance.

Disposal
  • Solid Waste: All disposable PPE (gloves, lab coats), contaminated weighing paper, and any other solid materials that have come into contact with this compound should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[11][12]

Waste Disposal Workflow

The following diagram outlines the workflow for the proper disposal of this compound-contaminated waste.

Waste_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Lab Coat, Weigh Paper) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, Syringes) Sharps_Container Sharps Container Sharps_Waste->Sharps_Container EHS Contact Institutional Environmental Health & Safety (EHS) Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS Pickup Scheduled Hazardous Waste Pickup EHS->Pickup

Caption: Workflow for the safe disposal of this compound-contaminated waste.

By integrating these robust safety protocols into your daily laboratory operations, you can confidently and responsibly harness the scientific potential of this compound while ensuring a safe and healthy working environment for all.

References

  • U-Bio. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Toxins, 9(9), 284. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Respiratory protection. (1910.134). Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.
  • National Institute for Occupational Safety and Health. (2020). How to Comply With Respiratory Protection Standards. Retrieved from [Link]

  • Bio-Rad Laboratories. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Eye and face protection. (1910.133). Retrieved from [Link]

  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Eye and Face Protection. Retrieved from [Link]

  • Cooper Safety Supply. (n.d.). ANSI/ISEA Z87.1 Eye & Face Protection Standards. Retrieved from [Link]

  • International Safety Equipment Association. (2020). ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Decontamination and Waste Management. Retrieved from [Link]

  • Shannon Optical. (n.d.). American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.